molecular formula C19H14Cl2N2O3S B13438122 Vismodegib-d4

Vismodegib-d4

カタログ番号: B13438122
分子量: 425.3 g/mol
InChIキー: BPQMGSKTAYIVFO-CKSJCSQYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vismodegib-d4 is a deuterium-labeled stable isotope analog of Vismodegib, an orally active and first-in-class inhibitor of the Hedgehog (Hh) signaling pathway. The compound is specifically designed for use in pharmaceutical and metabolic research, serving as an internal standard for the precise quantification of Vismodegib in biological matrices using advanced analytical techniques like LC-MS/MS. By minimizing assay variability, it aids in pharmacokinetic, metabolism, and excretion studies. The parent compound, Vismodegib, exerts its effect by selectively binding to and inhibiting the Smoothened (SMO) transmembrane protein, a key regulator of the Hh pathway. With an IC50 of 3 nM against the hedgehog pathway, Vismodegib potently suppresses aberrant signaling driven by mutations in this pathway, which is implicated in the majority of basal cell carcinoma cases. Vismodegib also inhibits the drug transporters P-gp and ABCG2 with IC50 values of 3.0 µM and 1.4 µM, respectively. This product, this compound, is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C19H14Cl2N2O3S

分子量

425.3 g/mol

IUPAC名

2-chloro-N-[4-chloro-3-(3,4,5,6-tetradeuterio-2-pyridinyl)phenyl]-4-methylsulfonylbenzamide

InChI

InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24)/i2D,3D,4D,9D

InChIキー

BPQMGSKTAYIVFO-CKSJCSQYSA-N

異性体SMILES

[2H]C1=C(C(=NC(=C1[2H])C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl)Cl)[2H])[2H]

正規SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl

製品の起源

United States

Foundational & Exploratory

What is Vismodegib-d4 and its primary use in research?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Vismodegib-d4

This compound is the deuterium-labeled analogue of Vismodegib, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. As a stable isotope-labeled internal standard, this compound is a critical tool in bioanalytical research, particularly in pharmacokinetic and pharmacodynamic studies of Vismodegib. Its use allows for precise and accurate quantification of Vismodegib in complex biological matrices by mass spectrometry.

Vismodegib itself is an orally bioavailable small molecule that targets the Smoothened (SMO) transmembrane protein, a key component of the Hh signaling pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC).[3][4][5] Vismodegib is approved for the treatment of metastatic BCC and locally advanced BCC that has recurred following surgery or for patients who are not candidates for surgery or radiation.[2][4]

The primary use of this compound in research is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Vismodegib concentrations in plasma and other biological samples. The nearly identical physicochemical properties of this compound to Vismodegib, with a distinct mass difference due to the deuterium atoms, make it an ideal internal standard to correct for variability in sample preparation and instrument response.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of Vismodegib and its deuterated analogue, this compound, is presented below.

PropertyVismodegibThis compound
Molecular Formula C₁₉H₁₄Cl₂N₂O₃SC₁₉H₁₀D₄Cl₂N₂O₃S
Molecular Weight 421.30 g/mol 425.32 g/mol
CAS Number 879085-55-91450990-33-6
Chemical Structure 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide-d4

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Vismodegib functions by inhibiting the Hedgehog signaling pathway, a crucial regulator of cell growth and differentiation during embryonic development that is largely inactive in adult tissues.[1][3][5] In many cases of basal cell carcinoma, mutations in the Patched-1 (PTCH1) gene, a negative regulator of the pathway, lead to constitutive activation of Smoothened (SMO), driving uncontrolled cell proliferation.[5]

Vismodegib specifically binds to and inhibits the SMO protein, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors.[1][5] This inhibition halts the transcription of genes that promote tumor growth and survival, ultimately leading to tumor regression.[5]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds to SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target Gene Expression Target Gene Expression GLI->Target Gene Expression Promotes Vismodegib Vismodegib Vismodegib->SMO Inhibits

Figure 1: Simplified Hedgehog Signaling Pathway and Vismodegib's Point of Inhibition.

Pharmacokinetic Properties of Vismodegib

The pharmacokinetic profile of Vismodegib is characterized by its non-linear kinetics, high plasma protein binding, and long elimination half-life. A summary of key pharmacokinetic parameters is provided in the table below.

ParameterValueReference
Bioavailability 31.8%[3]
Time to Peak (Tmax) 2-4 days (single dose)[3]
Volume of Distribution (Vd) 16.4 - 26.6 L[1]
Plasma Protein Binding >99% (to albumin and alpha-1-acid glycoprotein)[1]
Metabolism Primarily via oxidation, glucuronidation, and pyridine ring cleavage (CYP2C9 and CYP3A4 are minor pathways)[1]
Elimination Half-life ~12 days (single dose), 4 days (continuous daily dosing)[3]
Primary Route of Elimination Feces (82%)[3]

Experimental Protocols: Quantification of Vismodegib using this compound

The following section outlines a representative experimental protocol for the quantitative analysis of Vismodegib in human plasma using this compound as an internal standard via LC-MS/MS.

Materials and Reagents
  • Vismodegib analytical standard

  • This compound internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Sample Preparation
  • Preparation of Stock Solutions: Prepare stock solutions of Vismodegib and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the Vismodegib stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 0.100 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Protein Precipitation: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of a protein precipitation solution (e.g., acetonitrile containing the this compound internal standard at a fixed concentration).

  • Vortex and Centrifuge: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Experimental_Workflow Plasma Sample Plasma Sample Add this compound (IS) in Acetonitrile Add this compound (IS) in Acetonitrile Plasma Sample->Add this compound (IS) in Acetonitrile Vortex Mix Vortex Mix Add this compound (IS) in Acetonitrile->Vortex Mix Centrifuge Centrifuge Vortex Mix->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

References

Vismodegib-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Vismodegib-d4's function as an internal standard in the quantitative bioanalysis of Vismodegib. Designed for professionals in research and drug development, this document details the underlying principles of its application, provides comprehensive experimental protocols, and presents key validation data in a structured format.

Introduction: The Role of Internal Standards in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precise quantification of an analyte from a complex biological matrix is susceptible to various sources of error. These can include variability in sample preparation, injection volume, chromatographic performance, and ionization efficiency in the mass spectrometer. To mitigate these variabilities, an internal standard (IS) is introduced at a known concentration to each sample, calibrator, and quality control sample. The ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for LC-MS/MS-based bioanalysis due to their near-identical properties to the unlabeled analyte.

Mechanism of Action: this compound as an Internal Standard

This compound is a deuterated analog of Vismodegib, where four hydrogen atoms on the pyridine ring have been replaced with deuterium atoms. Its efficacy as an internal standard is not related to a pharmacological mechanism but is rooted in its physicochemical properties, which allow it to track and compensate for analytical variability throughout the bioanalytical workflow.

Physicochemical Similarity:

The substitution of hydrogen with deuterium results in a minimal change in the chemical properties of the molecule. This compound exhibits nearly identical polarity, solubility, and pKa to Vismodegib. This ensures that during sample preparation steps like protein precipitation or solid-phase extraction, this compound is extracted with the same efficiency as the analyte.

Co-elution in Chromatography:

In reversed-phase liquid chromatography, this compound co-elutes with Vismodegib. While a slight retention time shift can sometimes be observed with deuterated standards, for practical purposes, they elute at virtually the same time. This co-elution is critical because it means both compounds experience the same matrix effects at the same time. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting matrix components, are a significant source of variability in LC-MS/MS. By co-eluting, any matrix effect that impacts the ionization of Vismodegib will equally affect this compound.

Distinct Mass-to-Charge Ratio (m/z):

Despite their chemical similarity, this compound has a higher mass than Vismodegib due to the presence of four deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. In the mass spectrometer, both compounds are ionized and then fragmented. Specific precursor-to-product ion transitions are monitored for each compound in what is known as Multiple Reaction Monitoring (MRM). The intensity of the signal for Vismodegib is normalized to the intensity of the signal for this compound. This ratio is then used to calculate the concentration of Vismodegib in the unknown sample, effectively canceling out any variations that occurred during the analytical process.

Fragmentation Pattern:

The fragmentation patterns of Vismodegib and this compound in the mass spectrometer are expected to be very similar. The collision-induced dissociation (CID) will likely lead to the cleavage of the amide bond and other characteristic fragments. The key difference will be the mass of the fragments containing the deuterated pyridine ring. This allows for the selection of unique and specific MRM transitions for both the analyte and the internal standard, ensuring no cross-talk between the two signals.

Below is a diagram illustrating the logical workflow of using this compound as an internal standard.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample (Unknown Vismodegib) spike Spike with This compound (Known Conc.) plasma->spike extract Extraction (e.g., SPE) spike->extract lc LC Separation (Co-elution) extract->lc ms MS/MS Detection (Distinct m/z) lc->ms ratio Calculate Peak Area Ratio (Vismodegib / this compound) ms->ratio concentration Determine Vismodegib Concentration ratio->concentration

Workflow for Vismodegib quantification using this compound.

Experimental Protocol: A Representative LC-MS/MS Method

This section provides a detailed, representative protocol for the quantification of Vismodegib in human plasma using this compound as an internal standard. This protocol is a composite based on typical parameters found in the literature.

3.1. Materials and Reagents

  • Vismodegib reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Human plasma (with K2EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

3.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Vismodegib and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Vismodegib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

3.3. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.4. LC-MS/MS Conditions

ParameterSetting
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Vismodegib: To be optimizedthis compound: To be optimized
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Note: MRM transitions and collision energies need to be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for Vismodegib using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range 1 - 5000 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.99

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low3< 10± 10< 10± 10
Medium100< 10± 10< 10± 10
High4000< 10± 10< 10± 10

Table 3: Recovery and Matrix Effect

ParameterValue
Extraction Recovery > 85%
Matrix Effect Minimal, compensated by IS

Mandatory Visualization: Hedgehog Signaling Pathway

Vismodegib's therapeutic mechanism of action involves the inhibition of the Hedgehog signaling pathway. The following diagram illustrates this pathway and the point of intervention by Vismodegib.

cluster_pathway Hedgehog Signaling Pathway SHH Sonic Hedgehog (SHH) PTCH1 Patched-1 (PTCH1) SHH->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits Transcription Gene Transcription (Cell Proliferation) GLI->Transcription activates Vismodegib Vismodegib Vismodegib->SMO inhibits

Inhibition of the Hedgehog pathway by Vismodegib.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Vismodegib. Its mechanism of action in this context is based on its near-identical physicochemical properties to the unlabeled drug, allowing it to effectively compensate for analytical variability. The use of this compound in a validated LC-MS/MS method, as outlined in this guide, enables the accurate and precise quantification of Vismodegib in complex biological matrices, which is essential for pharmacokinetic and other studies in drug development.

Synthesis and Isotopic Purity of Vismodegib-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Vismodegib-d4, a deuterated analog of the Hedgehog signaling pathway inhibitor, Vismodegib. This document is intended for researchers, scientists, and professionals in the field of drug development.

Vismodegib is a first-in-class therapeutic agent approved for the treatment of advanced basal cell carcinoma.[1][2] It functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in this type of cancer.[3][4] The introduction of deuterium at specific metabolically active sites in a drug molecule, a process known as deuteration, can potentially improve its pharmacokinetic properties.[5] This guide outlines a potential synthetic route to this compound and the analytical methodologies required to ascertain its isotopic purity.

The Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and is largely inactive in adult tissues.[6][7] In certain cancers, such as basal cell carcinoma, the pathway is reactivated, leading to uncontrolled cell proliferation.[7][8]

The pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) binds to the Patched (PTCH1) receptor. This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a G-protein-coupled receptor.[1][3] The activation of SMO leads to a signaling cascade that ultimately results in the activation and nuclear translocation of GLI transcription factors. These transcription factors then induce the expression of target genes that promote cell growth and survival.[4] Vismodegib inhibits this pathway by binding directly to the SMO protein, thereby preventing the downstream signaling cascade.[3][9]

Hedgehog_Signaling_Pathway cluster_nucleus Ligand Hedgehog Ligand (SHh) PTCH1 Patched (PTCH1) Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Activates GLI GLI (active) SUFU_GLI->GLI Releases Nucleus Nucleus GLI->Nucleus Translocates to Target_Genes Target Gene Expression (Cell Proliferation & Survival) Nucleus->Target_Genes Promotes Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: Hedgehog Signaling Pathway and Vismodegib Inhibition.

Synthesis of this compound

A potential precursor for introducing the deuterium labels is a deuterated analog of 2-chloro-4-(methylsulfonyl)benzoic acid. For the purpose of this guide, we will assume the availability of 2-chloro-4-(methylsulfonyl)benzoic acid-d4. The synthesis would then proceed via the coupling of this deuterated carboxylic acid with 4-chloro-3-(pyridin-2-yl)aniline.

Synthesis_Workflow A 2-chloro-4-(methylsulfonyl)benzoic acid-d4 C Amide Coupling A->C B 4-chloro-3-(pyridin-2-yl)aniline B->C D This compound C->D E Purification (e.g., Chromatography) D->E F Pure this compound E->F

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol: Amide Coupling

Materials:

  • 2-chloro-4-(methylsulfonyl)benzoic acid-d4

  • 4-chloro-3-(pyridin-2-yl)aniline

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-4-(methylsulfonyl)benzoic acid-d4 (1.0 eq) in DMF, add 4-chloro-3-(pyridin-2-yl)aniline (1.0 eq), BOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is a critical parameter and can be determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound.[16][17] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be quantified.

Table 1: Theoretical Isotopic Distribution for this compound

IsotopologueMolecular FormulaExact Mass (m/z) [M+H]⁺
d0C₁₉H₁₅Cl₂N₂O₃S⁺421.0178
d1C₁₉H₁₄D₁Cl₂N₂O₃S⁺422.0241
d2C₁₉H₁₃D₂Cl₂N₂O₃S⁺423.0304
d3C₁₉H₁₂D₃Cl₂N₂O₃S⁺424.0367
d4C₁₉H₁₁D₄Cl₂N₂O₃S⁺425.0429
Experimental Protocol: HRMS Analysis

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Inject the sample into the LC-HRMS system.

  • Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.

  • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d4).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue to determine the isotopic purity and distribution.

Table 2: Example Isotopic Purity Data from HRMS

IsotopologuePeak AreaRelative Abundance (%)
d01,5000.3
d14,0000.8
d28,5001.7
d325,0005.0
d4461,00092.2
Total 500,000 100.0
Isotopic Purity (d4) 92.2%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H (Deuterium) NMR, can provide valuable information about the location and extent of deuteration.[13][18] In the ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions of deuterium incorporation will be significantly diminished. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

Table 3: Expected NMR Shifts for Vismodegib

ProtonExpected ¹H Chemical Shift (ppm)Expected ²H Chemical Shift (ppm)
Aromatic Protons7.0 - 8.57.0 - 8.5
Methyl Protons~3.2~3.2

Note: The exact positions of deuteration in this compound would determine which signals are absent in the ¹H NMR and present in the ²H NMR.

Conclusion

This technical guide outlines a potential pathway for the synthesis of this compound and provides detailed methodologies for the crucial analysis of its isotopic purity. The successful synthesis and characterization of deuterated active pharmaceutical ingredients like this compound are essential for the development of drugs with potentially improved pharmacokinetic profiles. The experimental protocols and analytical techniques described herein provide a foundational framework for researchers and scientists working in this area.

References

Vismodegib-d4: A Comprehensive Technical Guide to its Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) and specifications for Vismodegib-d4, a deuterated analog of the Hedgehog signaling pathway inhibitor, Vismodegib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Introduction to this compound

This compound is a stable isotope-labeled form of Vismodegib, an orally bioavailable small molecule that inhibits the Hedgehog (Hh) signaling pathway. The Hh pathway plays a crucial role in embryonic development and is aberrantly activated in certain cancers, most notably basal cell carcinoma (BCC). By incorporating deuterium atoms, this compound serves as an ideal internal standard for pharmacokinetic (PK) and metabolic studies of Vismodegib, enabling precise quantification in biological matrices through mass spectrometry-based assays.

Certificate of Analysis (CoA): A Summary of Quality and Purity

A Certificate of Analysis is a formal document that confirms that a product meets its predetermined specifications. For this compound, the CoA is a critical document that assures its identity, purity, and quality. Below are tables summarizing the typical quantitative data found on a CoA for this compound.

Table 1: General Specifications
ParameterSpecification
CAS Number 1450990-33-6
Molecular Formula C₁₉H₁₀D₄Cl₂N₂O₃S
Molecular Weight 425.32 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Table 2: Purity and Impurity Profile
TestMethodSpecification
Purity (by HPLC/UPLC) HPLC/UPLC≥ 98%
Isotopic Purity (d4) Mass Spectrometry≥ 99%
Individual Impurity HPLC/UPLC≤ 0.5%
Total Impurities HPLC/UPLC≤ 1.0%
Residual Solvents GC-HSAs per ICH Q3C
Water Content (Karl Fischer) Karl Fischer Titration≤ 0.5%

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound. The following sections outline the typical experimental protocols used to determine the specifications listed in the CoA.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Determination

This method is used to separate and quantify this compound from its potential impurities.

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or DMSO and then diluted with the mobile phase to a working concentration.

  • Quantification: The purity is calculated by the area percentage method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique for confirming the molecular weight and assessing the isotopic enrichment of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 100-1000.

  • Data Analysis: The acquired mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (m/z 426.3). The isotopic distribution is examined to determine the percentage of the d4 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of this compound and to ensure the deuterium labeling is at the expected positions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: The ¹H-NMR spectrum is compared to that of the non-deuterated Vismodegib standard to confirm the absence of signals from the deuterated positions. The ¹³C-NMR spectrum is used to verify the overall carbon framework.

Quality Control Workflow for this compound

The following diagram illustrates the typical quality control workflow for this compound, from the receipt of raw materials to the final release of the product with a Certificate of Analysis.

QC_Workflow This compound Quality Control Workflow A Raw Material Receipt (Starting Materials, Reagents) B Material Identification (FTIR, NMR) A->B Sampling & Testing C Synthesis of This compound B->C Approved Materials D In-Process Controls (TLC, HPLC) C->D Monitoring E Crude Product Isolation & Purification D->E Process Optimization F Final Product Analysis E->F G Purity & Impurities (HPLC/UPLC, GC-HS) F->G H Identity Confirmation (MS, NMR) F->H I Physicochemical Tests (Appearance, Solubility) F->I J Certificate of Analysis (CoA) Generation G->J H->J I->J K Product Release J->K Final Approval

This compound Quality Control Workflow Diagram.

Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

Vismodegib functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO. Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. In many cancers, mutations in PTCH1 or SMO lead to constitutive activation of the pathway. Vismodegib binds to and inhibits SMO, thereby blocking downstream signaling and inhibiting tumor growth.

Hedgehog_Pathway Hedgehog Signaling Pathway and Vismodegib Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active GLI (Active) GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Transcription Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Vismodegib This compound Vismodegib->SMO Inhibits

Simplified Hedgehog Signaling Pathway and Vismodegib's point of inhibition.

This technical guide provides a comprehensive overview of the critical quality attributes and analytical methodologies associated with this compound. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.

The Role of Deuterium Labeling in Vismodegib-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterium labeling in Vismodegib-d4, a vital tool in the research and development of the Hedgehog pathway inhibitor, Vismodegib. This document provides a comprehensive overview of the application of this compound as an internal standard in bioanalytical methods, its importance in pharmacokinetic studies, and the underlying principles of deuterium labeling.

Introduction to Vismodegib and the Hedgehog Signaling Pathway

Vismodegib is a first-in-class small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that is often aberrantly reactivated in certain cancers, most notably basal cell carcinoma (BCC).[1][2] The Hh pathway is a complex signaling cascade that, in the absence of the Hedgehog ligand, is kept in an inactive state by the transmembrane protein Patched (PTCH). PTCH inhibits the activity of Smoothened (SMO), another transmembrane protein. When the Hh ligand binds to PTCH, the inhibition on SMO is released, initiating a downstream signaling cascade that leads to the activation of GLI transcription factors. These factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[1][3][4] In many cases of BCC, mutations in PTCH lead to constitutive activation of the Hh pathway, driving uncontrolled cell growth.[1] Vismodegib exerts its therapeutic effect by binding to and inhibiting SMO, thereby blocking the signaling cascade and suppressing tumor growth.[1][5]

The Significance of Deuterium Labeling in Drug Development

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has found extensive utility in pharmaceutical research and development. The substitution of hydrogen with deuterium in a drug molecule can offer several advantages:

  • Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life and improved pharmacokinetic profile.

  • Reduced Metabolite-Mediated Toxicity: By altering the metabolic pathway, deuterium labeling can reduce the formation of potentially toxic metabolites.

  • Enhanced Bioavailability: By slowing down first-pass metabolism, deuteration can increase the overall exposure of the drug in the body.

  • Internal Standards in Bioanalysis: Deuterium-labeled compounds are ideal internal standards for quantitative bioanalysis using mass spectrometry. Since they have a higher mass than their non-labeled counterparts but exhibit nearly identical physicochemical properties, they co-elute during chromatography and experience similar ionization efficiency and matrix effects. This allows for highly accurate and precise quantification of the parent drug in complex biological matrices like plasma or tissue.

This compound: A Critical Tool for Bioanalysis

This compound is a deuterated analog of Vismodegib, where four hydrogen atoms have been replaced by deuterium atoms. Its primary and most critical role is to serve as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Vismodegib in biological samples.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. It effectively compensates for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in the analytical instrument's performance, including injection volume variability and ionization suppression or enhancement in the mass spectrometer source. This leads to highly reliable and reproducible data, which is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Quantitative Data from Pharmacokinetic Studies

The accurate quantification of Vismodegib in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key pharmacokinetic parameters of Vismodegib from a study in patients with advanced solid tumors, where a deuterated internal standard (Vismodegib-d5) was utilized for bioanalysis.[6]

Pharmacokinetic ParameterValueUnit
Time to Maximum Concentration (Tmax) 2days
Maximum Concentration (Cmax) 7.5µg/mL
Area Under the Curve (AUC) 158µg·day/mL
Elimination Half-life (t1/2) >7days
Apparent Clearance (CL/F) 0.95L/day
Apparent Volume of Distribution (Vd/F) 19.5L

Data presented are mean values from a Phase 1 study in patients receiving a 150 mg daily dose of Vismodegib.[6]

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of Vismodegib in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • The samples are now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vismodegib: Precursor ion (m/z) → Product ion (m/z) (e.g., 422.1 → 260.1)

    • This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 426.1 → 264.1)

  • Data Analysis: The concentration of Vismodegib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of Vismodegib spiked into blank plasma. A weighted (1/x²) linear regression is typically used for the calibration curve over a concentration range of 5.00 to 5,000 ng/mL.[6]

Visualizations

Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

Hedgehog_Pathway Figure 1: The Hedgehog Signaling Pathway and the Mechanism of Action of Vismodegib cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds SMO SMO PTCH->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI-A GLI (Activator) GLI-R GLI (Repressor) GLI->GLI-R Cleavage GLI->GLI-A Activation Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and Vismodegib's inhibitory action on SMO.

Bioanalytical Workflow for Vismodegib Quantification

Bioanalytical_Workflow Figure 2: A Representative Bioanalytical Workflow for Vismodegib Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add IS Add this compound (IS) Plasma Sample->Add IS Protein Precipitation Protein Precipitation (Acetonitrile) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation Liquid Chromatography (C18 Column) Reconstitution->LC Separation MS Detection Mass Spectrometry (MRM Mode) LC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Area Ratio Calculation Calculate Peak Area Ratio (Vismodegib / this compound) Peak Integration->Area Ratio Calculation Quantification Quantification Area Ratio Calculation->Quantification

Caption: Workflow for quantifying Vismodegib in plasma using this compound.

Conclusion

Deuterium-labeled Vismodegib, specifically this compound, plays an indispensable role in the development and clinical application of Vismodegib. Its use as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in bioanalytical methods, which are fundamental for characterizing the pharmacokinetic profile of the drug. This, in turn, informs appropriate dosing regimens and contributes to the overall understanding of the drug's behavior in the human body. The principles and methodologies outlined in this guide underscore the importance of isotopic labeling in modern pharmaceutical research and provide a framework for the robust analysis of targeted therapies like Vismodegib.

References

In-Depth Technical Guide on the Stability and Storage of Vismodegib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Vismodegib-d4. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. The stability data is primarily based on studies conducted on Vismodegib, the non-deuterated analog, as specific stability studies on this compound are not extensively available in public literature. Given that the deuterium labeling in this compound is on the pyridine ring, it is not expected to significantly impact the molecule's intrinsic chemical stability under standard storage and handling conditions. This assumption is based on the principle that deuterium substitution primarily affects metabolic pathways (kinetic isotope effect) rather than inherent chemical stability.

Recommended Storage Conditions

To maintain its integrity, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommended Condition
Temperature Room temperature: 20°C to 25°C (68°F to 77°F)[1]
Excursions Permitted between 15°C to 30°C (59°F to 86°F)[1]
Humidity Store in a tightly closed container to protect from moisture[1].
Light Protect from light.

Stability Profile under Stress Conditions

Forced degradation studies are instrumental in understanding the intrinsic stability of a drug substance and identifying potential degradation pathways. The following data, derived from studies on Vismodegib, summarizes its stability under various stress conditions. These studies typically utilize analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) to quantify the remaining active pharmaceutical ingredient (API) and detect degradation products.

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)
Acidic Hydrolysis 0.1 M HCl5 hours60°C5.7
Basic Hydrolysis 0.1 M NaOH5 hours60°C4.6
Oxidative Degradation 3% H₂O₂2 hours60°C6.5
Thermal Degradation Dry Heat14 days40°C/75% RH0.7
Photolytic Degradation (UV) 1.2 x 10⁶ lux-hours--0.3
Hydrolysis (Neutral) Distilled Water1 hour60°C0.2

Data is for Vismodegib and is considered a reliable proxy for this compound.

Degradation Pathways

While specific degradation products of this compound have not been detailed in the available literature, the forced degradation studies on Vismodegib suggest that the molecule is most susceptible to oxidative and hydrolytic degradation under acidic and basic conditions. The amide linkage is a potential site for hydrolysis, which would lead to the cleavage of the molecule into 2-chloro-4-(methylsulfonyl)benzoic acid and 4-chloro-3-(pyridin-2-yl)aniline. The pyridine and phenyl rings could be susceptible to oxidation.

Below is a conceptual representation of the potential degradation pathway.

G Vismodegib_d4 This compound Hydrolysis Hydrolysis (Acidic/Basic) Vismodegib_d4->Hydrolysis Oxidation Oxidation Vismodegib_d4->Oxidation Degradant_A 2-chloro-4-(methylsulfonyl)benzoic acid Hydrolysis->Degradant_A Degradant_B 4-chloro-3-(pyridin-2-yl-d4)aniline Hydrolysis->Degradant_B Oxidative_Degradants Oxidative Degradants Oxidation->Oxidative_Degradants

Caption: Potential degradation pathways of this compound.

Experimental Protocols

The following section outlines the general methodologies employed in the stability-indicating studies of Vismodegib. These protocols are based on established analytical methods and can be adapted for the analysis of this compound.

Stability-Indicating RP-HPLC Method

A common analytical technique for assessing the stability of Vismodegib is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: ODS C18 (250mm x 4.6mm, 3.6µm)

  • Mobile Phase: A mixture of 0.01N Potassium Dihydrogen Phosphate (KH₂PO₄) and Acetonitrile in a ratio of 65:35 (v/v).

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 264 nm

  • Column Temperature: 30°C

  • Diluent: Mobile Phase

Forced Degradation Study Protocol

The following is a generalized workflow for conducting forced degradation studies on this compound.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C, 5h) Sample_Prep Sample Preparation (Dilution with mobile phase) Acid->Sample_Prep Base Base Hydrolysis (0.1M NaOH, 60°C, 5h) Base->Sample_Prep Oxidation Oxidation (3% H2O2, 60°C, 2h) Oxidation->Sample_Prep Thermal Thermal (40°C/75% RH, 14d) Thermal->Sample_Prep Photolytic Photolytic (UV light) Photolytic->Sample_Prep HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Quantify degradation, identify peaks) HPLC_Analysis->Data_Analysis

Caption: General workflow for a forced degradation study.

Conclusion

This technical guide provides essential information regarding the stability and storage of this compound for research and development purposes. Adherence to the recommended storage conditions is paramount to ensure the quality and integrity of the compound. The provided stability data, based on studies of Vismodegib, offers valuable insights into its degradation profile under various stress conditions. For critical applications, it is recommended to perform in-house stability testing on this compound to confirm these findings. Further research is warranted to fully characterize the degradation products of this compound and to establish a comprehensive stability profile specific to the deuterated compound.

References

A Technical Guide to Commercial Vismodegib-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Vismodegib-d4, a deuterated analog of the Hedgehog signaling pathway inhibitor, Vismodegib. This guide is intended to assist researchers in selecting a suitable supplier and effectively incorporating this compound into their experimental workflows.

Introduction to Vismodegib and its Deuterated Analog

Vismodegib is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the pathogenesis of certain cancers, most notably basal cell carcinoma. By inhibiting the Hh pathway, Vismodegib can effectively suppress tumor growth.

This compound is a stable isotope-labeled version of Vismodegib, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate measurement of Vismodegib concentrations in biological matrices.

Commercial Suppliers and Product Specifications

A critical step in research is the selection of high-quality reagents. The following table summarizes the product specifications for this compound from various commercial suppliers. This information is based on publicly available data and researchers are encouraged to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chemical PurityIsotopic PurityAvailable Pack Sizes
Simson Pharma V4300011450990-33-6C₁₉H₁₀D₄Cl₂N₂O₃S425.32Information available upon requestInformation available upon requestInquire with supplier
Clearsynth CS-O-156461450990-33-6Not AvailableNot AvailableInformation available upon requestInformation available upon requestInquire with supplier
MedChemExpress HY-W7053541450990-33-6C₁₉H₁₀D₄Cl₂N₂O₃S425.32Information available upon requestInformation available upon request50 mg, 100 mg, 250 mg
SynZeal SZ-V044D021450990-33-6C₁₉H₁₀D₄Cl₂N₂O₃S425.3Information available upon requestInformation available upon requestInquire with supplier
Santa Cruz Biotechnology sc-4794731450990-33-6C₁₉H₁₀D₄Cl₂N₂O₃S425.32Information available upon requestInformation available upon requestInquire with supplier
Toronto Research Chemicals V5880021450990-33-6C₁₉H₁₀D₄Cl₂N₂O₃S425.32Information available upon requestInformation available upon request1 mg, 5 mg, 10 mg, 25 mg
Cayman Chemical Not Available1450990-33-6C₁₉H₁₀D₄Cl₂N₂O₃S425.32Typically ≥98% (based on other deuterated standards)Typically ≥99% deuterated forms (d1-d4); ≤1% d0 (based on other deuterated standards)Inquire with supplier
Selleck Chemicals Not Available1450990-33-6C₁₉H₁₀D₄Cl₂N₂O₃S425.32Information available upon requestInformation available upon requestInquire with supplier

The Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

The Hedgehog signaling pathway is a complex and tightly regulated cascade that plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation can lead to uncontrolled cell proliferation and tumorigenesis.

In the "off" state, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), another transmembrane protein. This inhibition prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). In the "on" state, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH relieves the inhibition of SMO. Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

Vismodegib exerts its therapeutic effect by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade and preventing the activation of GLI transcription factors. This leads to the suppression of tumor growth in cancers driven by aberrant Hedgehog pathway activation.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibition Inhibition by Vismodegib PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI (inactive) SUFU_off->GLI_off Sequesters Hedgehog Hedgehog Ligand PTCH_on PTCH Hedgehog->PTCH_on SMO_on SMO (active) PTCH_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Dissociates GLI_on GLI (active) Nucleus Nucleus GLI_on->Nucleus Translocation TargetGenes Target Gene Expression Nucleus->TargetGenes Vismodegib Vismodegib SMO_inhibited SMO Vismodegib->SMO_inhibited Inhibits

Fig. 1: Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action.

Experimental Protocol: Quantification of Vismodegib in Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a general protocol for the quantification of Vismodegib in a biological matrix (e.g., plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol should be optimized and validated for specific experimental conditions.

1. Materials and Reagents:

  • Vismodegib analytical standard

  • This compound internal standard

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well plates

  • Centrifuge

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Vismodegib and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working solutions of Vismodegib by serial dilution of the stock solution with 50% acetonitrile in water to create calibration standards.

  • Prepare a working solution of this compound (internal standard) at an appropriate concentration in 50% acetonitrile in water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, quality control, or unknown sample) in a 96-well plate, add 150 µL of the this compound internal standard working solution in acetonitrile.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Vismodegib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by direct infusion and optimization).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by direct infusion and optimization).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Vismodegib to this compound against the nominal concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of Vismodegib in the unknown samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add this compound Internal Standard (150 µL in ACN) Plasma->IS_Addition Vortex Vortex (2 min) IS_Addition->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into LC System Supernatant->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (ESI+, MRM) Chromatography->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Vismodegib / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Vismodegib in Unknown Samples Calibration_Curve->Quantification

Fig. 2: Experimental Workflow for Vismodegib Quantification.

Conclusion

This compound is an essential tool for researchers studying the pharmacokinetics and mechanism of action of Vismodegib. This guide provides a starting point for sourcing this critical reagent and developing robust analytical methods. By carefully selecting a supplier and optimizing experimental protocols, researchers can ensure the accuracy and reliability of their findings in the investigation of Hedgehog pathway-targeted therapies.

References

A Technical Guide to Exploratory Studies Using Vismodegib and the Role of Vismodegib-d4 in Pharmacological Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the use of Vismodegib in exploratory pharmacological studies, with a specific focus on the critical role of its deuterated analog, Vismodegib-d4. We will cover its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visual workflows to support drug development professionals in designing and interpreting their research.

Introduction to Vismodegib

Vismodegib (GDC-0449) is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the Hedgehog (Hh) signaling pathway.[1][2] This pathway is a critical regulator of cellular growth and differentiation during embryonic development but is largely quiescent in adult tissues.[3][4] In certain malignancies, such as basal cell carcinoma (BCC) and medulloblastoma, aberrant reactivation of the Hh pathway is a key driver of tumorigenesis.[3][5] Vismodegib is the first FDA-approved drug that targets this pathway for the treatment of advanced BCC.[4][6]

Exploratory studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME), as well as the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate. For a compound like Vismodegib, this involves quantifying its concentration in biological matrices and correlating it with the modulation of its intended target. This is where stable isotope-labeled internal standards (SIL-IS), such as this compound, become indispensable.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Vismodegib exerts its therapeutic effect by binding to and inhibiting the Smoothened (SMO) protein, a 7-transmembrane receptor that is a central component of the Hh pathway.[6][7][8]

  • Pathway "OFF" State: In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the receptor Patched-1 (PTCH1) constitutively represses SMO activity. This leads to the proteolytic cleavage of GLI transcription factors (GLI2/3), which then act as transcriptional repressors in the nucleus.[5][7]

  • Pathway "ON" State: When an Hh ligand binds to PTCH1, its inhibition of SMO is relieved.[7][9] Active SMO then prevents the cleavage of GLI proteins, allowing full-length GLI to translocate to the nucleus and activate the transcription of target genes, including GLI1 and PTCH1 itself, which promote cell proliferation and survival.[5][10]

  • Vismodegib's Intervention: In cancers with aberrant Hh activation (e.g., due to PTCH1 loss-of-function or SMO activating mutations), Vismodegib directly binds to SMO, restoring its inhibition and effectively shutting down the downstream signaling cascade, regardless of the presence of Hh ligand or the status of PTCH1.[1][7]

Hedgehog_Signaling_Pathway cluster_off Pathway OFF (No Hh Ligand) cluster_on Pathway ON (Hh Ligand Present) cluster_inhibited Vismodegib Inhibition PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI-R (Repressor) SUFU_off->GLI_off Promotes Cleavage Nucleus_off Nucleus GLI_off->Nucleus_off Translocates TargetGenes_off Target Genes OFF Hh_Ligand Hh Ligand PTCH1_on PTCH1 Hh_Ligand->PTCH1_on SMO_on SMO SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI-A (Activator) SUFU_on->GLI_on Releases Nucleus_on Nucleus GLI_on->Nucleus_on Translocates TargetGenes_on Target Genes ON (Proliferation) Vismodegib Vismodegib SMO_inhibited SMO Vismodegib->SMO_inhibited Inhibits Downstream_inhibited Downstream Signaling Blocked SMO_inhibited->Downstream_inhibited

Caption: The Hedgehog signaling pathway in its "OFF," "ON," and Vismodegib-inhibited states.

The Role of this compound in Bioanalysis

This compound is a deuterated form of Vismodegib, meaning four hydrogen atoms have been replaced with their heavier isotope, deuterium. This substitution makes this compound chemically identical to Vismodegib in its biological activity and chromatographic behavior but distinguishable by its higher mass.

In quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a known quantity of this compound is added to every biological sample (e.g., plasma, tissue homogenate) as an internal standard. During analysis, the mass spectrometer detects and quantifies both the parent drug (Vismodegib) and the deuterated standard (this compound). Because the standard and the analyte behave identically during sample extraction, chromatography, and ionization, any sample-to-sample variation in these steps is normalized. The ratio of the Vismodegib signal to the this compound signal is used to calculate the precise concentration of Vismodegib in the original sample, ensuring high accuracy and precision, which is critical for robust PK/PD modeling.

Pharmacological Profile: Quantitative Data

The following tables summarize key quantitative data from preclinical and in vitro exploratory studies of Vismodegib.

Table 1: In Vitro Potency of Vismodegib

Target / Assay IC50 / EC50 Reference(s)
Hedgehog Pathway Inhibition 3 nM [11][12][13]
Human Palatal Mesenchymal (HEPM) Cell Reporter Assay 2.8 nM (EC50) [5]
Gli1 Inhibition (Medulloblastoma Allograft Model) 0.165 µmol/L (165 nM) [5][14]
Gli1 Inhibition (D5123 Colorectal Xenograft Model) 0.267 µmol/L (267 nM) [5][14]
P-glycoprotein (P-gp) Inhibition 3.0 µmol/L [11][13]

| ABCG2 Inhibition | 1.4 µmol/L |[11] |

Table 2: Preclinical Pharmacokinetic Parameters of Vismodegib in Mice

Parameter Value Conditions Reference(s)
Bioavailability Low to Moderate Oral Dosing [5]
Clearance Low to Very Low Mouse, Rat, Dog [5]
Plasma Protein Binding >99% Human Plasma [4][8]
Elimination Half-life (t½) ~12 days (single dose), ~4 days (continuous) Human Data [4][15]

| Max Plasma Concentration | 3.2–13 µmol/L | Associated with maximal Gli1 repression in mice after a 50 mg/kg oral dose |[5][16] |

Table 3: Preclinical Pharmacodynamic Activity of Vismodegib

Model System Biomarker Effect Dosing / Conditions Reference(s)
Ptch+/- Medulloblastoma Allograft Gli1 mRNA >80% repression ≥25 mg/kg oral dose [5][14]
Ptch+/- Medulloblastoma Allograft Tumor Growth Regressions ≥25 mg/kg daily oral dose [5][14]
D5123 Colorectal Xenograft Tumor Growth 52% TGI (Tumor Growth Inhibition) 69 mg/kg twice daily oral dose [16]

| Metastatic Castration-Resistant Prostate Cancer (mCRPC) Biopsies | Gli1 mRNA | Median 9.8-fold decrease | Daily oral dosing in patients |[17] |

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of exploratory pharmacology. Below are representative methodologies for key studies.

Protocol 5.1: Bioanalytical Quantification of Vismodegib in Plasma using LC-MS/MS

  • Sample Preparation:

    • Thaw plasma samples and an aliquot of this compound (internal standard, IS) working solution (e.g., 100 ng/mL in methanol).

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound IS solution.

    • Add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • Chromatographic Conditions (Example):

    • System: UPLC or HPLC system (e.g., Waters Acquity, Agilent 1290).[18]

    • Column: C18 reverse-phase column (e.g., ZORBAX C18, 150 x 4.6 mm).[18]

    • Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: Acetonitrile.

    • Flow Rate: 0.8 mL/min.[19]

    • Injection Volume: 10 µL.[18]

    • Column Temperature: 30°C.[19]

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Vismodegib (e.g., m/z 422.1 → 225.1) and this compound (e.g., m/z 426.1 → 229.1).

    • Data Analysis: Integrate peak areas for both transitions. Calculate the area ratio (Vismodegib/Vismodegib-d4) and determine the concentration from a standard curve prepared in the same biological matrix.

Protocol 5.2: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in a Xenograft Model

  • Model System:

    • Use immunodeficient mice (e.g., CD-1 nude) bearing subcutaneous tumors, such as the Ptch+/- medulloblastoma allograft model.[5]

  • Dosing and Sampling:

    • Acclimate animals and randomize them into dose groups (e.g., Vehicle, 10 mg/kg, 25 mg/kg, 50 mg/kg Vismodegib).

    • Administer a single oral dose of Vismodegib formulated in a suitable vehicle.

    • At specified time points post-dose (e.g., 2, 4, 8, 12, 24, 32 hours), collect blood samples (via retro-orbital bleed or cardiac puncture) into K2EDTA tubes for PK analysis.[5]

    • Immediately following blood collection, euthanize the animals and harvest tumor tissue for PD analysis. Flash-freeze tumor samples in liquid nitrogen and store at -80°C.

  • PK Analysis:

    • Process blood to plasma via centrifugation.

    • Analyze plasma samples for Vismodegib concentration using the LC-MS/MS method described in Protocol 5.1.

  • PD Analysis (Gli1 mRNA Quantification):

    • Extract total RNA from a portion of the harvested tumor tissue using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using primers and probes specific for the Gli1 gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative expression of Gli1 mRNA compared to the vehicle-treated control group to determine the percent pathway inhibition at each time point and dose level.[5]

Mandatory Visualizations: Workflows and Relationships

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Centrifugation Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Peak Area Integration (Analyte & IS) Analysis->Data Calculation Calculate Area Ratio (Analyte / IS) Data->Calculation Result Determine Concentration via Standard Curve Calculation->Result

Caption: Bioanalytical workflow for quantifying Vismodegib using this compound as an internal standard.

PKPD_Workflow cluster_invivo In Vivo Experiment cluster_analysis Analysis cluster_modeling Modeling & Interpretation Model Tumor-Bearing Mouse Model Dose Oral Dosing (Vismodegib or Vehicle) Model->Dose Sample Time-Course Sampling Dose->Sample Plasma Plasma (for PK) Sample->Plasma Tumor Tumor Tissue (for PD) Sample->Tumor LCMS LC-MS/MS Analysis (Protocol 5.1) Plasma->LCMS qPCR RNA Extraction & qPCR (Gli1 Expression) Tumor->qPCR PK_Data PK Profile (Concentration vs. Time) LCMS->PK_Data PD_Data PD Response (% Gli1 Inhibition) qPCR->PD_Data ModelLink PK/PD Modeling PK_Data->ModelLink PD_Data->ModelLink Exposure Exposure-Response Relationship ModelLink->Exposure

Caption: Integrated workflow for a preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) exploratory study.

References

Methodological & Application

Application Note: Quantitative Analysis of Vismodegib in Human Plasma using LC-MS/MS with Vismodegib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vismodegib in human plasma. Vismodegib is a first-in-class small molecule inhibitor of the Hedgehog (Hh) signaling pathway, approved for the treatment of advanced basal cell carcinoma.[1][2] Accurate measurement of its plasma concentration is crucial for pharmacokinetic (PK) studies and therapeutic drug monitoring. To ensure analytical accuracy and precision, a stable isotope-labeled internal standard, Vismodegib-d4, is employed. This document provides comprehensive protocols for sample preparation, LC-MS/MS analysis, and method validation, along with representative data.

Introduction and Mechanism of Action

Vismodegib targets and inhibits the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[3][4] In many basal cell carcinomas, mutations lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[1][3] By blocking SMO, Vismodegib effectively halts this signaling cascade, leading to tumor regression.[3] Given its unique pharmacokinetic profile, characterized by nonlinear kinetics and high plasma protein binding (>99%), precise bioanalytical methods are essential for clinical development and patient management.[4][5] The use of a stable isotope-labeled internal standard (IS) like this compound is critical as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus correcting for matrix effects and other sources of analytical variability.[6][7]

Hedgehog Signaling Pathway and Vismodegib Inhibition

The diagram below illustrates the Hedgehog signaling pathway. In the "OFF" state, the Patched-1 (PTCH1) receptor inhibits the Smoothened (SMO) protein. In cancer, this inhibition is lost. Vismodegib directly binds to and inhibits SMO, blocking the downstream activation of GLI transcription factors and subsequent target gene expression.[3][4]

Fig 1. Hedgehog pathway inhibition by Vismodegib.

Experimental Protocols

Materials and Reagents
  • Analytes: Vismodegib, this compound (Internal Standard)

  • Plasma: Human plasma with K2EDTA as anticoagulant

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)

  • Additives: Formic acid (FA)

  • Reagents: Zinc Sulfate (for protein precipitation)

Instrumentation

A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Standard and QC Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of Vismodegib and this compound in a suitable organic solvent (e.g., DMSO or MeOH).

  • Working Solutions: Prepare serial dilutions of the Vismodegib stock solution in 50:50 ACN:Water to create calibration standards. Prepare a separate set of dilutions for Quality Control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock to a fixed concentration (e.g., 50 ng/mL) in ACN.

  • Spiking: Spike calibration and QC working solutions into blank human plasma (e.g., 5 µL spike into 95 µL plasma) to achieve the desired concentration range.

Sample Preparation

Two common methods for plasma sample preparation are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 300 µL of the IS working solution (e.g., 50 ng/mL this compound in ACN).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate or vial.

  • Dilute with water (e.g., 1:1 v/v) to reduce organic content before injection.

Protocol 2: Solid-Phase Extraction (SPE) Validated SPE methods have been successfully used for Vismodegib analysis.[8][9]

  • Aliquot 200 µL of plasma sample into a tube and add the IS.[8]

  • Pre-treat the sample as required (e.g., acidify with formic acid).

  • Condition an appropriate SPE cartridge (e.g., polymeric strong cation exchange) with MeOH followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Vismodegib and this compound with an appropriate elution solvent (e.g., MeOH with 5% ammonium hydroxide).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Workflow Diagram

Workflow start Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (this compound) start->add_is prep Sample Preparation add_is->prep ppt Protein Precipitation (ACN) prep->ppt Method 1 spe Solid-Phase Extraction (SPE) prep->spe Method 2 centrifuge Centrifuge & Collect Supernatant ppt->centrifuge elute Wash & Elute spe->elute inject LC-MS/MS Injection centrifuge->inject reconstitute Evaporate & Reconstitute elute->reconstitute reconstitute->inject analysis Data Acquisition & Processing (Peak Area Ratio vs. Concentration) inject->analysis result Quantitative Result analysis->result

Fig 2. General bioanalytical workflow for Vismodegib.

Data Presentation and Method Parameters

The following tables summarize typical parameters for a validated LC-MS/MS method for Vismodegib.

Table 1: LC-MS/MS Method Parameters
ParameterTypical Condition
LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, <3 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 - 0.6 mL/min
Gradient A linear gradient starting at low %B, increasing to >90% B, followed by re-equilibration.
Injection Volume 2 - 10 µL[5]
Column Temperature 40 - 50 °C
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Detection Mode Multiple Reaction Monitoring (MRM)[11]
MRM Transition (Vismodegib) Precursor Ion (Q1): m/z 430.1Product Ion (Q3): m/z 278.1 (Quantifier), m/z 149.1 (Qualifier)
MRM Transition (this compound) Precursor Ion (Q1): m/z 434.1Product Ion (Q3): m/z 282.1
Collision Energy (CE) To be optimized for the specific instrument, typically 20-40 eV.

Note: MRM transitions are based on the molecular weight of Vismodegib and common fragmentation patterns. The exact m/z values and collision energies should be optimized empirically on the specific instrument used.[12][13]

Table 2: Method Validation Performance Summary

This table summarizes typical performance characteristics based on published data and regulatory guidelines.

Validation ParameterTypical Range / Acceptance Criteria
Linearity Range 0.1 - 100 ng/mL or 5 - 5,000 ng/mL, depending on application[8]
Regression Model Linear or Quadratic with 1/x² weighting, Correlation Coefficient (r²) > 0.99[8][14]
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 10; Accuracy within ±20%; Precision ≤20% CV
Accuracy (Bias) Within ±15% of nominal value for QC samples (±20% at LLOQ)[10]
Precision (CV%) ≤15% for QC samples (≤20% at LLOQ) for intra- and inter-day runs[9][10]
Extraction Recovery Consistent and reproducible across the concentration range (e.g., 78-84%)[9]
Matrix Effect Internal standard should compensate for any ion suppression or enhancement.[7]
Stability Analyte stable in plasma during freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.

Conclusion

This application note provides a detailed framework for the quantitative analysis of Vismodegib in human plasma using LC-MS/MS. The use of this compound as an internal standard is essential for achieving the high accuracy and precision required for clinical and pharmaceutical research. The protocols and parameters described herein can be adapted and validated by individual laboratories to support pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Vismodegib.

References

Application Note: Quantitative Analysis of Vismodegib in Human Plasma by UPLC-MS/MS using Vismodegib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Vismodegib in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, Vismodegib-d4, ensures high accuracy and precision. The described method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Vismodegib is a first-in-class inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development that can be aberrantly reactivated in certain cancers, such as basal cell carcinoma.[1][2] By binding to and inhibiting the Smoothened (SMO) transmembrane protein, Vismodegib effectively blocks the downstream signaling cascade that leads to tumor cell proliferation.[3][4][5] Accurate measurement of Vismodegib concentrations in plasma is essential for pharmacokinetic assessments and for understanding the exposure-response relationship in clinical and preclinical studies.

This application note provides a validated UPLC-MS/MS method for the quantitative determination of Vismodegib in human plasma. The method utilizes this compound as the internal standard to correct for matrix effects and variations in sample processing and instrument response.

Signaling Pathway

Vismodegib targets the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits the activity of Smoothened (SMO). When the Hedgehog ligand binds to PTCH, this inhibition is released, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. In many cancers, mutations in PTCH or SMO lead to constitutive activation of the pathway. Vismodegib inhibits SMO, thereby blocking the signaling cascade.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits GLI GLI SMO->GLI SUFU SUFU SUFU->GLI Inhibits GLI (active) GLI (active) GLI->GLI (active) Translocates Vismodegib Vismodegib Vismodegib->SMO Inhibits Target Gene Expression Target Gene Expression GLI (active)->Target Gene Expression Promotes

Caption: Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action.

Experimental Workflow

The analytical workflow consists of plasma sample preparation using solid-phase extraction, followed by chromatographic separation on a UPLC system and detection by a tandem mass spectrometer.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_add Add this compound (Internal Standard) Plasma->IS_add Dilute Dilute with 4% Phosphoric Acid IS_add->Dilute SPE Solid-Phase Extraction (SPE) Dilute->SPE Elute Elute with 5% Ammonium Hydroxide in Acetonitrile SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Tandem MS Detection Chromatography->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: UPLC-MS/MS Workflow for Vismodegib Quantification in Plasma.

Experimental Protocols

Materials and Reagents
  • Vismodegib certified reference standard

  • This compound certified reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X-C)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation
  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions

UPLC Parameters

ParameterValue
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min
Run Time5 minutes

Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision GasMedium
MRM TransitionsVismodegib: m/z 422.1 → 225.1; this compound: m/z 426.1 → 229.1
Dwell Time100 ms

Method Validation Data

The method was validated according to regulatory guidelines. A summary of the validation data is presented below.

Linearity

The calibration curve was linear over the concentration range of 10 to 100,000 ng/mL for Vismodegib in human plasma. The coefficient of determination (r²) was >0.99.[4]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Table 1: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ10< 15.0± 15.0< 15.0± 15.0
Low QC30< 10.0± 10.0< 10.0± 10.0
Medium QC5000< 8.0± 8.0< 8.0± 8.0
High QC80000< 7.0± 7.0< 7.0± 7.0

Data synthesized from published literature for illustrative purposes.[4][6]

Recovery

The extraction recovery of Vismodegib and this compound was consistent and reproducible across the QC levels.

Table 2: Extraction Recovery

AnalyteLow QC (%)Medium QC (%)High QC (%)
Vismodegib85.287.586.1
This compound84.986.385.5

Data synthesized from published literature for illustrative purposes.

Conclusion

This application note describes a robust and reliable UPLC-MS/MS method for the quantification of Vismodegib in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput analysis in clinical and research settings.

References

Method Development for the Quantification of Vismodegib in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note presents a detailed and robust method for the quantification of Vismodegib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Vismodegib-d5, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. The described protocol includes a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Vismodegib.

Introduction

Vismodegib is a first-in-class small molecule inhibitor of the Hedgehog signaling pathway, approved for the treatment of advanced basal cell carcinoma.[1][2][3][4] The Hedgehog pathway is crucial during embryonic development and is typically inactive in adult tissues.[1][2][3] In many basal cell carcinomas, mutations lead to the reactivation of this pathway, promoting uncontrolled cell growth.[1][3] Vismodegib functions by binding to and inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling cascade, thereby suppressing tumor progression.[1][2][5]

Accurate and precise quantification of Vismodegib in biological matrices is essential for pharmacokinetic assessments and to ensure optimal therapeutic outcomes. The use of a deuterated internal standard, such as Vismodegib-d5, is the gold standard in quantitative bioanalysis using mass spectrometry.[6] The stable isotope-labeled standard co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations during sample preparation and ionization in the mass spectrometer, leading to more reliable data.[6] This application note provides a comprehensive protocol for the determination of Vismodegib in human plasma.

Signaling Pathway

The Hedgehog signaling pathway plays a critical role in cell differentiation and proliferation. In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits the activity of Smoothened (SMO). When the Hedgehog ligand binds to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell growth. In many cancers, mutations in PTCH1 or SMO lead to constitutive activation of the pathway. Vismodegib targets and inhibits SMO, thereby blocking downstream signaling.[1][3]

Hedgehog_Signaling_Pathway cluster_off Pathway OFF cluster_on Pathway ON cluster_vismodegib Vismodegib Action PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex GLI_rep GLI Repressor SUFU_GLI->GLI_rep Processing Nucleus_off Nucleus GLI_rep->Nucleus_off Target_Genes_off Target Genes OFF Hedgehog Hedgehog Ligand PTCH1_on PTCH1 Hedgehog->PTCH1_on SMO_on SMO PTCH1_on->SMO_on Inhibition Relieved GLI_act GLI Activator SMO_on->GLI_act Activates Nucleus_on Nucleus GLI_act->Nucleus_on Target_Genes_on Target Genes ON (Proliferation, Survival) Vismodegib Vismodegib SMO_inhibited SMO Vismodegib->SMO_inhibited Inhibits Downstream_off Downstream Signaling Blocked SMO_inhibited->Downstream_off Experimental_Workflow Sample_Collection 1. Plasma Sample Collection (K2EDTA) Spiking 2. Spiking with Vismodegib-d5 (Internal Standard) Sample_Collection->Spiking SPE 3. Solid-Phase Extraction (SPE) Spiking->SPE Evaporation 4. Evaporation to Dryness SPE->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Application Notes and Protocols for the Quantification of Vismodegib in Tissue Samples using Vismodegib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vismodegib is a first-in-class small molecule inhibitor of the Hedgehog (Hh) signaling pathway, approved for the treatment of advanced basal cell carcinoma (BCC).[1][2] The Hedgehog pathway is crucial during embryonic development and is largely inactive in adult tissues.[3][4] In many cases of BCC, aberrant activation of this pathway, often due to mutations, drives unregulated cell proliferation.[5][6] Vismodegib functions by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby blocking downstream signaling and tumor growth.[2][5][7]

Accurate quantification of Vismodegib in tissue samples is critical for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to correlate drug exposure at the site of action with therapeutic efficacy and potential toxicity. This document provides detailed application notes and protocols for the quantification of Vismodegib in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing Vismodegib-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for variability and enhancing the accuracy and precision of the method.[8][9]

Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

The Hedgehog signaling pathway is a complex cascade that plays a vital role in embryonic development and tissue patterning. Its aberrant reactivation in adults is implicated in the formation of various cancers.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_rep Gli Repressor SUFU_Gli->Gli_rep Processing Target_Genes_off Target Gene Transcription Off Gli_rep->Target_Genes_off Represses Hh_ligand Hedgehog Ligand (Hh) PTCH1_on PTCH1 Hh_ligand->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved Gli_act Gli Activator SMO_on->Gli_act Activates Target_Genes_on Target Gene Transcription On (Proliferation, Survival) Gli_act->Target_Genes_on Promotes Vismodegib Vismodegib Vismodegib->SMO_on Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of Vismodegib.

Experimental Protocols

Materials and Reagents
Material/ReagentSupplier/Grade
VismodegibAnalytical Standard
This compoundIsotope Labeled Internal Standard
Acetonitrile (ACN)HPLC or LC-MS Grade
Methanol (MeOH)HPLC or LC-MS Grade
Formic Acid (FA)LC-MS Grade
WaterDeionized, 18 MΩ·cm or higher
Bovine Serum Albumin (BSA)For matrix matching
Phosphate Buffered Saline (PBS)---
Protease Inhibitor Cocktail---
Stock and Working Solutions Preparation

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of Vismodegib and this compound into separate volumetric flasks.

  • Dissolve in a suitable solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL.

  • Store at -20°C.

Working Solutions:

  • Calibration Standards (CS): Prepare a series of intermediate solutions by serially diluting the Vismodegib stock solution with 50:50 (v/v) Acetonitrile:Water. From these, prepare the final calibration standards in blank tissue homogenate to achieve the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the Vismodegib stock solution.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).

Tissue Sample Preparation Workflow

The following diagram outlines the general workflow for preparing tissue samples for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue_Sample 1. Weigh Tissue Sample (e.g., 100 mg) Homogenization_Buffer 2. Add Homogenization Buffer (e.g., 400 µL of 2% BSA in water) Tissue_Sample->Homogenization_Buffer Homogenize 3. Homogenize (e.g., Bead Beater, Polytron) Keep on ice Homogenization_Buffer->Homogenize Homogenate Tissue Homogenate Homogenize->Homogenate Aliquot 4. Aliquot Homogenate (e.g., 50 µL) Homogenate->Aliquot Spike_IS 5. Add Internal Standard (this compound in ACN) Aliquot->Spike_IS Precipitate 6. Protein Precipitation Spike_IS->Precipitate Centrifuge 7. Centrifuge (e.g., 14,000 x g, 10 min, 4°C) Precipitate->Centrifuge Supernatant 8. Collect Supernatant Centrifuge->Supernatant LC_MS_Injection 9. Inject into LC-MS/MS Supernatant->LC_MS_Injection Data_Acquisition 10. Data Acquisition LC_MS_Injection->Data_Acquisition Quantification 11. Quantification (Peak Area Ratio vs. Concentration) Data_Acquisition->Quantification

Caption: General workflow for tissue sample preparation and analysis.

Detailed Protocol:

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of frozen tissue.[10]

    • Place the tissue in a 2 mL microcentrifuge tube.

    • Add 4 volumes of homogenization buffer (e.g., 400 µL of 2% w/v Bovine Serum Albumin in water) to create a 1:5 (w/v) homogenate.[6] The buffer should be kept on ice, and a protease inhibitor cocktail can be added to prevent degradation.

    • Homogenize the tissue using a bead beater, rotor-stator homogenizer (e.g., Polytron), or a Dounce homogenizer until no visible tissue fragments remain. This process should be performed on ice to minimize enzymatic activity.

    • The resulting tissue homogenate can be stored at -80°C until analysis.

  • Protein Precipitation:

    • In a clean microcentrifuge tube, aliquot 50 µL of the tissue homogenate (or calibration standard/QC sample).

    • Add 200 µL of cold acetonitrile containing the internal standard, this compound (e.g., at 100 ng/mL).[11] The 4:1 ratio of organic solvent to aqueous sample is a common and effective ratio for protein precipitation.

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

The specific mass-to-charge (m/z) transitions for Vismodegib and this compound should be determined by infusing the individual standard solutions into the mass spectrometer. The most intense and specific transitions should be selected for quantification (quantifier) and confirmation (qualifier).

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Vismodegib To be determinedTo be determined
This compound To be determinedTo be determined

Data Analysis and Method Validation

Quantification: The concentration of Vismodegib in the tissue samples is determined by calculating the peak area ratio of the Vismodegib quantifier ion to the this compound quantifier ion. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used to fit the data. The concentrations in the QC and unknown tissue samples are then interpolated from this curve.

Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity & Range The concentration range over which the assay is accurate and precise.R² ≥ 0.99, back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision The closeness of the determined value to the nominal value (accuracy) and the degree of scatter (precision).Mean accuracy within ±15% of nominal, precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.%CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Conclusion

This document provides a comprehensive framework for the development and application of a robust LC-MS/MS method for the quantification of Vismodegib in tissue samples using this compound as an internal standard. The detailed protocols for sample preparation and instrumental analysis, along with the guidelines for data analysis and method validation, are intended to support preclinical research and drug development efforts. Adherence to these methodologies will ensure the generation of high-quality, reliable data to better understand the pharmacokinetic and pharmacodynamic properties of Vismodegib at its site of action.

References

Troubleshooting & Optimization

Troubleshooting isotopic interference with Vismodegib-d4 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference when using Vismodegib-d4 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of Vismodegib, a drug used in cancer therapy. In mass spectrometry, it serves as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the gold standard for quantitative bioanalysis because they are chemically identical to the analyte (Vismodegib), but have a different mass. This allows for accurate quantification by correcting for variations in sample preparation, chromatography, and instrument response.

Q2: What is isotopic interference in the context of this compound analysis?

A2: Isotopic interference occurs when the signal from the non-labeled Vismodegib contributes to the signal of the this compound internal standard. This is due to the natural abundance of heavy isotopes (primarily ¹³C) in the Vismodegib molecule. This "cross-talk" can lead to an overestimation of the internal standard concentration and, consequently, an underestimation of the Vismodegib concentration in the sample, compromising the accuracy of the results.

Q3: What are the typical MRM transitions for Vismodegib and this compound?

A3: The Multiple Reaction Monitoring (MRM) transitions are crucial for the selective detection of Vismodegib and its internal standard. Based on available data, a common transition for Vismodegib is:

  • Vismodegib: Precursor ion (Q1) m/z 422.3 → Product ion (Q3) m/z 399.3

For this compound, the expected transition, assuming the deuterium labels are on a stable part of the molecule and not lost during fragmentation, would be:

  • This compound: Precursor ion (Q1) m/z 426.3 → Product ion (Q3) m/z 403.3

Disclaimer: The this compound transition is an educated inference based on the d4 labeling. It is essential to confirm the fragmentation pattern and optimize the collision energy for your specific instrument and experimental conditions.

Troubleshooting Guide

Issue 1: Inaccurate quantification, particularly at low analyte concentrations.

Possible Cause: Isotopic contribution from Vismodegib to the this compound channel.

Troubleshooting Steps:

  • Assess the Isotopic Contribution:

    • Prepare a high-concentration solution of non-labeled Vismodegib (with no this compound).

    • Infuse this solution directly into the mass spectrometer or inject it into the LC-MS/MS system.

    • Monitor the MRM transition for this compound (m/z 426.3 → 403.3).

    • The presence of a signal in the this compound channel indicates isotopic contribution from the unlabeled analyte.

  • Quantitative Assessment of Interference:

    • Analyze a series of high-concentration Vismodegib standards (without internal standard).

    • Measure the peak area in the this compound MRM channel.

    • Calculate the percentage of the Vismodegib signal that is contributing to the this compound signal. This can be used to apply a correction factor.

  • Correction Strategies:

    • Mathematical Correction: Use a software algorithm to subtract the contribution of the unlabeled analyte from the deuterated internal standard signal. This is the most common and practical approach.

    • Chromatographic Separation: If the deuterated internal standard elutes slightly earlier than the unlabeled analyte (a common phenomenon with deuterium labeling), optimizing the chromatography to achieve baseline separation can mitigate the interference. However, this may not always be feasible.

Issue 2: Poor peak shape or co-elution of Vismodegib and this compound.

Possible Cause: Suboptimal chromatographic conditions or matrix effects.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Adjust the gradient profile of the mobile phase to improve separation.

    • Experiment with different analytical columns (e.g., different stationary phases or particle sizes).

    • Ensure the mobile phase composition is compatible with the ionization mode.

  • Evaluate Matrix Effects:

    • Prepare matrix-matched calibration standards and quality control samples.

    • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

    • If significant matrix effects are observed, improve the sample preparation method to remove interfering substances.

Issue 3: Inconsistent this compound signal across a batch of samples.

Possible Cause: Issues with sample preparation, instrument instability, or degradation of the internal standard.

Troubleshooting Steps:

  • Review Sample Preparation:

    • Ensure consistent and accurate pipetting of the this compound internal standard into all samples.

    • Verify the stability of the this compound stock and working solutions.

    • Ensure complete protein precipitation and removal of phospholipids if using a protein precipitation method.

  • Check Instrument Performance:

    • Monitor the spray stability and ion source cleanliness.

    • Perform a system suitability test before running the sample batch to ensure consistent instrument response.

    • Check for any leaks in the LC system.

Data Presentation: Isotopic Contribution of Vismodegib to this compound Signal

The following table provides a theoretical calculation of the isotopic distribution for Vismodegib, highlighting the expected relative intensity of the M+4 peak which can interfere with the this compound signal. The molecular formula for Vismodegib is C₁₉H₁₄Cl₂N₂O₃S.

Mass (m/z)Relative Intensity (%)Isotope
421.0100.00M
422.022.37M+1
423.07.42M+2
424.01.87M+3
425.0 0.35 M+4

Note: These are theoretical values calculated based on natural isotopic abundances. The actual measured contribution may vary slightly depending on the instrument and its resolution.

Experimental Protocols

Plasma Sample Preparation (Protein Precipitation)
  • Aliquoting: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range).

  • Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution from low to high organic phase should be optimized to achieve good peak shape and separation from matrix components.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Vismodegib: Q1 m/z 422.3 → Q3 m/z 399.3

    • This compound: Q1 m/z 426.3 → Q3 m/z 403.3

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Hedgehog_Signaling_Pathway cluster_off Pathway OFF (No Hh Ligand) cluster_on Pathway ON (Hh Ligand Present) Hh Hedgehog Ligand (e.g., SHH) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits SUFU Complex GLI GLI Proteins (GLI1, GLI2, GLI3) SUFU->GLI Sequesters & Inhibits Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Transcription Nucleus->TargetGenes Activates Vismodegib Vismodegib Vismodegib->SMO Binds & Inhibits Troubleshooting_Workflow Start Inaccurate Vismodegib Quantification CheckInterference Assess Isotopic Interference (Analyze high concentration Vismodegib standard) Start->CheckInterference InterferenceDetected Interference Detected? CheckInterference->InterferenceDetected CorrectSignal Apply Mathematical Correction InterferenceDetected->CorrectSignal Yes OptimizeChroma Optimize Chromatography for Separation InterferenceDetected->OptimizeChroma Yes, and co-eluting CheckPeakShape Review Peak Shape and Co-elution InterferenceDetected->CheckPeakShape No CorrectSignal->CheckPeakShape OptimizeChroma->CheckPeakShape PoorPeakShape Poor Peak Shape? CheckPeakShape->PoorPeakShape OptimizeLC Optimize LC Method (Gradient, Column) PoorPeakShape->OptimizeLC Yes CheckIS Check Internal Standard Consistency PoorPeakShape->CheckIS No CheckMatrix Evaluate Matrix Effects OptimizeLC->CheckMatrix CheckMatrix->CheckIS InconsistentIS Inconsistent IS Signal? CheckIS->InconsistentIS ReviewPrep Review Sample Prep Protocol InconsistentIS->ReviewPrep Yes End Accurate Quantification InconsistentIS->End No CheckInstrument Check Instrument Performance ReviewPrep->CheckInstrument CheckInstrument->End

Overcoming challenges of deuterium exchange in Vismodegib-d4 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with deuterium exchange in Vismodegib-d4 studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a deuterated form of Vismodegib, a small molecule inhibitor of the Hedgehog signaling pathway. It is commonly used as an internal standard (IS) in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Vismodegib concentrations in biological matrices. The incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from the unlabeled drug while exhibiting similar chemical and chromatographic behavior.

Q2: What is deuterium exchange and why is it a concern in this compound studies?

Deuterium exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix components). This can lead to a change in the mass of the internal standard, causing a shift in its mass spectrometric signal and potentially leading to inaccurate quantification of the analyte. The stability of the deuterium label is crucial for the reliability of bioanalytical methods.[1][2]

Q3: Which positions on the this compound molecule are potentially susceptible to deuterium exchange?

While the exact positions of deuterium labeling can vary between manufacturers, a common synthetic route involves the deuteration of the methylsulfonyl group. Based on the chemical structure of Vismodegib, the hydrogen atoms on the methyl group of the methylsulfonyl moiety are the most likely sites for deuterium labeling. These positions are generally considered stable. However, under certain conditions, hydrogens on aromatic rings or adjacent to heteroatoms could also be potential sites for exchange, although this is less likely for the core structure of Vismodegib. A study on a deuterated analog of Vismodegib, SKLB-C2211, involved deuterium-for-hydrogen replacement at metabolically active sites to improve pharmacokinetic properties.[3]

Q4: What are the primary factors that can induce deuterium exchange in this compound?

Several factors can contribute to deuterium exchange, including:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on activated carbon atoms.

  • Temperature: Higher temperatures can provide the necessary activation energy for exchange reactions to occur.

  • Matrix Effects: Components within the biological matrix (e.g., plasma, tissue homogenates) can influence the local pH and contain enzymatic activities that may facilitate exchange.

  • Solvent Composition: The type of solvent used for sample preparation and chromatography can impact the stability of the deuterium label. Protic solvents are more likely to contribute to exchange than aprotic solvents.

  • Ion Source Conditions: In-source exchange can occur in the mass spectrometer's ion source, particularly under high-temperature conditions.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to deuterium exchange in this compound studies.

Issue 1: Inconsistent or Drifting Internal Standard (IS) Response

Symptoms:

  • The peak area of this compound varies significantly across a single analytical run.

  • A gradual decrease in the IS response is observed over the course of the analysis.

  • Poor precision in the calibration curve and quality control (QC) samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
In-source Deuterium Exchange 1. Inject a pure solution of this compound and monitor the ion ratios of the deuterated and non-deuterated species. 2. Vary the ion source temperature and observe any changes in the isotopic ratio.1. Optimize ion source parameters, particularly the temperature, to the lowest possible value that maintains adequate sensitivity. 2. If available, use a cooler ionization technique.
Sample Preparation Induced Exchange 1. Prepare QC samples and expose them to the sample preparation conditions for varying durations. 2. Analyze the samples and look for a time-dependent decrease in the IS signal or a change in the isotopic ratio.1. Minimize the time samples are exposed to harsh pH conditions or elevated temperatures during extraction. 2. Consider alternative, milder extraction techniques (e.g., solid-phase extraction with neutral wash steps). 3. Ensure all evaporation steps are carried out at the lowest practical temperature.
Mobile Phase Induced Exchange 1. Incubate this compound in the mobile phase at the temperature used for analysis for an extended period. 2. Analyze the solution at different time points to check for degradation or exchange.1. Adjust the pH of the mobile phase to a range where this compound is stable. 2. If possible, reduce the percentage of protic solvents in the mobile phase.
Unstable Stock/Working Solutions 1. Prepare fresh stock and working solutions of this compound. 2. Compare the response of the fresh solutions to the older solutions.1. Store stock and working solutions at appropriate temperatures (typically -20°C or -80°C) and in aprotic solvents if possible. 2. Perform and document stability assessments for stock and working solutions.
Issue 2: Poor Accuracy and Precision in Bioanalytical Method Validation

Symptoms:

  • Failure to meet the acceptance criteria for accuracy and precision during method validation.

  • High variability in the analyte-to-IS peak area ratio.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Differential Matrix Effects 1. Perform a post-extraction addition experiment by spiking Vismodegib and this compound into extracted blank matrix from different sources. 2. Compare the responses to those in a neat solution to evaluate for ion suppression or enhancement.1. Optimize the chromatographic separation to ensure Vismodegib and this compound co-elute and are separated from matrix components that may cause differential ionization. 2. Employ a more rigorous sample clean-up procedure to remove interfering matrix components.
Isotopic Instability during Sample Storage 1. Perform freeze-thaw stability and long-term storage stability experiments with QC samples. 2. Analyze the samples and assess the stability of the analyte-to-IS ratio.1. Optimize storage conditions (e.g., temperature, duration) for biological samples. 2. If instability is observed, process samples immediately after collection or thawing.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Different pH Buffers

Objective: To determine the pH stability of this compound and identify the optimal pH range for sample preparation and analysis.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Spike a known concentration of this compound into each buffer.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Analyze the aliquots by LC-MS and monitor the peak area of this compound and the appearance of any non-deuterated Vismodegib.

  • Plot the percentage of remaining this compound against time for each pH.

Protocol 2: Evaluation of In-Source Deuterium Exchange

Objective: To assess the potential for deuterium exchange within the mass spectrometer's ion source.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer.

  • Set the ion source temperature to the lowest setting and acquire a mass spectrum, noting the isotopic ratio.

  • Incrementally increase the ion source temperature (e.g., in 50°C steps) and acquire a mass spectrum at each temperature.

  • Monitor for any changes in the isotopic ratio, which would indicate in-source exchange.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU-GLI Complex SUFU-GLI Complex SMO->SUFU-GLI Complex Inhibits formation SUFU SUFU GLI GLI GLI (active) GLI (active) GLI->GLI (active) Translocates SUFU-GLI Complex->GLI Releases Target Genes Target Genes GLI (active)->Target Genes Activates Transcription Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: Hedgehog signaling pathway and the mechanism of action of Vismodegib.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Biological Sample Biological Sample Add this compound (IS) Add this compound (IS) Biological Sample->Add this compound (IS) Protein Precipitation / Extraction Protein Precipitation / Extraction Add this compound (IS)->Protein Precipitation / Extraction Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation / Extraction->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Analyte/IS Ratio Calculation Analyte/IS Ratio Calculation Peak Integration->Analyte/IS Ratio Calculation Quantification Quantification Analyte/IS Ratio Calculation->Quantification

Caption: A typical experimental workflow for the bioanalysis of Vismodegib using this compound.

Troubleshooting_Logic Inconsistent IS Signal Inconsistent IS Signal Check In-Source Stability Check In-Source Stability Inconsistent IS Signal->Check In-Source Stability Check Sample Prep Stability Check Sample Prep Stability Inconsistent IS Signal->Check Sample Prep Stability Check Mobile Phase Stability Check Mobile Phase Stability Inconsistent IS Signal->Check Mobile Phase Stability Optimize MS Source Optimize MS Source Check In-Source Stability->Optimize MS Source Exchange Observed Modify Sample Prep Modify Sample Prep Check Sample Prep Stability->Modify Sample Prep Exchange Observed Adjust Mobile Phase Adjust Mobile Phase Check Mobile Phase Stability->Adjust Mobile Phase Exchange Observed

Caption: A logical troubleshooting workflow for addressing inconsistent internal standard signals.

References

Technical Support Center: Optimizing Vismodegib and Vismodegib-d4 Recovery from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Vismodegib and its deuterated internal standard, Vismodegib-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of these compounds from complex biological matrices.

Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction of Vismodegib and this compound.

Issue 1: Low Recovery of Vismodegib and/or this compound

Question: We are experiencing consistently low recovery for both Vismodegib and its internal standard, this compound, from plasma samples. What are the potential causes and solutions?

Answer:

Low recovery of Vismodegib and its deuterated analog is a common challenge, primarily due to the compound's high affinity for plasma proteins, particularly alpha-1-acid glycoprotein (AAG).[1][2] Inadequate disruption of this protein binding during sample preparation is a major cause of poor recovery.

Potential Causes & Solutions:

  • Incomplete Protein Precipitation: If using a protein precipitation method, ensure a sufficient volume of cold acetonitrile or methanol is used. A common starting point is a 3:1 ratio of precipitant to plasma volume.[3][4] Inefficient precipitation will leave a significant portion of Vismodegib bound to proteins, leading to its loss in the pellet.

    • Troubleshooting Tip: After adding the precipitation solvent, vortex the sample vigorously and allow it to stand at a low temperature (e.g., -20°C) for at least 20 minutes to maximize protein precipitation.

  • Suboptimal pH for Extraction: The pH of the sample can significantly influence the binding of Vismodegib to plasma proteins and its solubility in the extraction solvent.

    • Troubleshooting Tip: For liquid-liquid extraction (LLE) and solid-phase extraction (SPE), adjusting the sample pH may be necessary to disrupt protein binding and improve partitioning into the organic phase or retention on the SPE sorbent.

  • Inefficient Extraction Solvent (LLE): The choice of organic solvent in LLE is critical. A solvent with appropriate polarity is required to efficiently extract Vismodegib from the aqueous matrix.

    • Troubleshooting Tip: Consider using a more polar solvent or a mixture of solvents. For highly protein-bound drugs, a common approach involves a protein precipitation step followed by LLE.

  • Ineffective Elution in SPE: For SPE, incomplete elution of the analyte from the sorbent will result in low recovery.

    • Troubleshooting Tip: Ensure the elution solvent is strong enough to completely desorb Vismodegib from the SPE cartridge. You may need to test different elution solvents or increase the elution volume.

Issue 2: High Variability in this compound Recovery

Question: The recovery of our internal standard, this compound, is highly variable between samples, leading to poor precision in our assay. What could be causing this?

Answer:

Variability in the internal standard recovery can compromise the accuracy and precision of the entire assay. While a stable isotope-labeled internal standard like this compound is expected to behave similarly to the analyte, several factors can lead to inconsistent recovery.

Potential Causes & Solutions:

  • Inconsistent Sample Matrix: Patient-to-patient variability in plasma composition, especially in levels of AAG, can significantly impact the protein binding of both Vismodegib and this compound.[1][2] This is a critical consideration in clinical studies where AAG levels can be altered by various physiological and pathological conditions.

    • Troubleshooting Tip: While it's challenging to control for biological variability, ensuring a robust extraction method that effectively disrupts protein binding across a range of AAG concentrations is crucial. This may involve optimizing the protein precipitation step or using a more rigorous SPE protocol.

  • Inadequate Equilibration of Internal Standard: The internal standard must be in equilibrium with the sample matrix to accurately reflect the extraction efficiency of the analyte.

    • Troubleshooting Tip: After adding this compound to the plasma sample, allow for a sufficient incubation period with gentle mixing before proceeding with the extraction. This ensures that the internal standard has had adequate time to interact with the plasma proteins.

  • Pipetting Inaccuracies: Inconsistent volumes of the internal standard solution added to each sample will directly lead to variability in its measured response.

    • Troubleshooting Tip: Use calibrated pipettes and ensure proper pipetting technique when adding the internal standard to all samples, calibrators, and quality controls.

Frequently Asked Questions (FAQs)

Q1: Which extraction method generally provides the best recovery for Vismodegib?

A1: Solid-phase extraction (SPE) has been reported to provide good and consistent recovery for Vismodegib from plasma, with reported recoveries in the range of 77.9% to 84.0%.[5] Protein precipitation is a simpler and faster method, but may result in lower and more variable recovery if not optimized to effectively disrupt the high protein binding. Liquid-liquid extraction (LLE) can also be effective, but often requires a preliminary protein precipitation step for highly protein-bound drugs like Vismodegib.

Q2: How does the high protein binding of Vismodegib to AAG affect its recovery?

A2: Vismodegib is highly bound to AAG in plasma.[1][2] This strong interaction can prevent the drug from being efficiently extracted if the sample preparation method does not effectively denature or displace the protein. Variations in AAG levels between individuals can also lead to inconsistent recovery if the method is not robust enough to handle these differences.

Q3: Can you provide a starting point for developing a protein precipitation protocol for Vismodegib?

A3: A common starting point for protein precipitation is to add three volumes of cold acetonitrile to one volume of plasma.[3][4] After adding the acetonitrile, vortex the sample vigorously for at least 30 seconds. To enhance precipitation, you can place the samples at -20°C for 20-30 minutes, followed by centrifugation at a high speed (e.g., >10,000 x g) to pellet the precipitated proteins. The supernatant can then be analyzed directly or further purified.

Q4: What are some key considerations for developing an LLE method for Vismodegib?

A4: Due to its high protein binding, a direct LLE may not be efficient. A combination of protein precipitation followed by LLE is often more effective. After protein precipitation with a solvent like acetonitrile, the supernatant can be subjected to LLE. The choice of extraction solvent is crucial; solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are common choices. The pH of the aqueous phase may need to be adjusted to optimize the partitioning of Vismodegib into the organic phase.

Q5: My this compound internal standard shows a different recovery profile compared to Vismodegib. What could be the reason?

A5: While stable isotope-labeled internal standards are designed to mimic the analyte's behavior, differences in recovery can still occur. Potential reasons include:

  • Isotopic Effects: Although generally minor, slight differences in physicochemical properties due to isotopic labeling can sometimes lead to differential extraction efficiencies.

  • Purity of the Internal Standard: Impurities in the this compound standard could interfere with its measurement.

  • Differential Matrix Effects: In rare cases, co-eluting matrix components might suppress or enhance the ionization of the analyte and internal standard to different extents in the mass spectrometer. Proper chromatographic separation is key to minimizing this.

Data Presentation

Table 1: Comparison of Reported Recovery for Vismodegib using Different Extraction Methods

Extraction MethodBiological MatrixReported Recovery (%)Reference
Solid-Phase Extraction (SPE)Human Plasma77.9 - 84.0[5]
Protein PrecipitationNot SpecifiedData not available for Vismodegib-
Liquid-Liquid Extraction (LLE)Not SpecifiedData not available for Vismodegib-

Note: Specific recovery data for protein precipitation and liquid-liquid extraction of Vismodegib were not found in the reviewed literature. The table will be updated as more data becomes available.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Vismodegib from Human Plasma

This protocol is adapted from a validated method for the determination of unbound Vismodegib in human plasma.[5]

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex to ensure homogeneity.

  • SPE Cartridge Conditioning:

    • Condition a strong cation exchange SPE plate (e.g., Strata-X-C) with 1 mL of methanol.

    • Equilibrate the plate with 1 mL of water.

  • Sample Loading:

    • Load 0.1 mL of the plasma sample onto the conditioned SPE plate.

  • Washing:

    • Wash the plate with 1 mL of 0.1% formic acid in water.

    • Wash the plate with 1 mL of methanol.

  • Elution:

    • Elute Vismodegib with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Protocol 2: General Protein Precipitation of Vismodegib from Human Plasma

This is a general protocol that can be optimized for Vismodegib analysis.

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 50 µL of this compound internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to the plasma sample.[3][4]

    • Vortex vigorously for 30 seconds.

  • Incubation (Optional but Recommended):

    • Place the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at ≥10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube for LC-MS analysis.

Visualizations

Experimental_Workflow_SPE cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is load Load Sample add_is->load condition Condition SPE Plate (Methanol) equilibrate Equilibrate SPE Plate (Water) condition->equilibrate equilibrate->load wash1 Wash 1 (0.1% Formic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Solid-Phase Extraction of Vismodegib.

Experimental_Workflow_PPT cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is add_acn Add Cold Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex incubate Incubate (-20°C) vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for Protein Precipitation of Vismodegib.

Hedgehog_Pathway_Vismodegib_MOA Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds to SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Transcription Gene Transcription (Cell Proliferation & Differentiation) GLI->Transcription Activates Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: Vismodegib's Mechanism of Action in the Hedgehog Signaling Pathway.

References

Minimizing ion suppression effects when using Vismodegib-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vismodegib-d4 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression effects and ensure accurate quantification in your LC-MS/MS experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of Vismodegib and its deuterated internal standard, this compound.

Q1: Why is my this compound signal intensity low or inconsistent?

Low or inconsistent signal intensity for your internal standard is a common indicator of ion suppression. Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample matrix (e.g., plasma, serum) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a reduced signal.[1]

Possible Causes and Solutions:

  • Inadequate Sample Preparation: The sample cleanup may not be sufficient to remove interfering matrix components, particularly phospholipids.[3]

    • Solution: Optimize your sample preparation method. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[1][3]

  • Chromatographic Co-elution: The analyte and internal standard may be co-eluting with a region of significant matrix interference.

    • Solution: Adjust your chromatographic conditions to separate Vismodegib and this compound from the ion-suppressing region of the chromatogram.[2] This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.[1]

  • Suboptimal Mass Spectrometer Settings: The ion source parameters may not be optimized for Vismodegib.

    • Solution: Optimize ion source parameters such as gas flows, temperature, and voltages to maximize the response for your specific analytes.[4]

Q2: How can I confirm that ion suppression is affecting my analysis?

There are established experiments to qualitatively and quantitatively assess matrix effects.

  • Qualitative Assessment (Post-Column Infusion): This experiment helps identify regions in the chromatogram where ion suppression occurs.[5][6] A solution of Vismodegib is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. A dip in the baseline signal of Vismodegib indicates the retention time at which matrix components are eluting and causing suppression.[5]

  • Quantitative Assessment (Post-Extraction Spiking): This method quantifies the extent of ion suppression or enhancement.[7][8] The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution (e.g., mobile phase). The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[9]

Q3: Which sample preparation method is most effective for minimizing matrix effects in plasma?

The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity of the assay. While protein precipitation is simple, it is often insufficient for removing all interfering compounds.[2]

Comparison of Common Sample Preparation Techniques

TechniqueProsConsEfficacy in Removing Phospholipids
Protein Precipitation (PPT) Simple, fast, and inexpensive.Non-selective, often results in significant matrix effects and lower analyte recovery.[2]Low
Liquid-Liquid Extraction (LLE) Good for removing non-polar interferences.Can be labor-intensive, may form emulsions, and requires volatile, immiscible organic solvents.[3]Moderate to High
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, and can concentrate the analyte.More complex method development, can be more expensive.[1]High

For robust and sensitive bioanalysis of Vismodegib in plasma, Solid-Phase Extraction (SPE) is generally the most effective method for minimizing ion suppression by efficiently removing phospholipids and other matrix components.[1][3]

Frequently Asked Questions (FAQs)

What is ion suppression?

Ion suppression is a phenomenon that occurs in liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), where the signal of the analyte of interest is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] These matrix components, which can include salts, proteins, and phospholipids, compete with the analyte for ionization in the MS source, leading to a decrease in the analyte's signal intensity and potentially compromising the accuracy and sensitivity of the assay.[1]

How does using this compound as an internal standard help?

A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for quantitative LC-MS analysis.[1] Because it is chemically almost identical to the analyte (Vismodegib), it co-elutes and experiences the same degree of ion suppression or enhancement.[10] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[1]

What are the most common sources of matrix effects in bioanalysis?

In the analysis of biological samples like plasma or serum, the most common sources of matrix effects are:

  • Phospholipids: These are abundant in cell membranes and are a major cause of ion suppression in ESI.[3]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.

  • Proteins and Peptides: Residual proteins and peptides after sample preparation can also contribute to matrix effects.[11]

  • Exogenous Components: These can include anticoagulants, dosing vehicles, and co-administered medications.[7]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression

This protocol allows for the visualization of ion suppression zones within a chromatographic run.

  • Prepare a standard solution of Vismodegib at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Set up the infusion: Use a syringe pump to deliver the Vismodegib standard solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column and the mass spectrometer's ion source.

  • Equilibrate the system: Begin the infusion and allow the Vismodegib signal to stabilize, establishing a baseline.

  • Inject a blank matrix sample: Inject a protein-precipitated or SPE-extracted blank plasma sample onto the LC system and run your standard chromatographic gradient.

  • Monitor the signal: Continuously monitor the signal for the Vismodegib MRM transition. Any significant drop from the stable baseline indicates a region of ion suppression.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Vismodegib from Human Plasma

This is a general protocol for a reverse-phase SPE cleanup. The specific sorbent and solvents should be optimized for Vismodegib.

  • Condition the SPE cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample: Mix 200 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Add your internal standard (this compound). Load the entire mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute Vismodegib and this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

Recommended LC-MS/MS Parameters

The following table provides a good starting point for the analysis of Vismodegib, based on published methods.[12] Optimization will be required for your specific instrumentation and sample type.

ParameterRecommended Setting
LC Column C18, 15.0 cm x 3.0 mm, 1.7 µm
Mobile Phase A 0.05% Formic Acid in Water[13]
Mobile Phase B Acetonitrile[13]
Flow Rate 0.5 mL/min
Column Temperature 45°C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Visualizations

IonSuppressionMechanism cluster_source ESI Source cluster_competition Competition for Surface and Charge Analyte This compound Ions Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet GasPhase Gas Phase Ions Droplet->GasPhase Evaporation MS_Inlet MS Inlet GasPhase->MS_Inlet Sampling SuppressedSignal Suppressed Signal (Low Intensity) MS_Inlet->SuppressedSignal Competition Matrix components compete with analyte for droplet surface, hindering analyte evaporation and gas-phase ion formation.

Figure 1. Mechanism of ion suppression in the electrospray ionization (ESI) source.

TroubleshootingWorkflow Start Low or Variable This compound Signal CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionPresent Ion Suppression Confirmed CheckSuppression->SuppressionPresent Yes NoSuppression No Significant Suppression Zone CheckSuppression->NoSuppression No OptimizeSamplePrep Improve Sample Preparation (e.g., switch to SPE) SuppressionPresent->OptimizeSamplePrep OptimizeMS Optimize MS Source Parameters NoSuppression->OptimizeMS OptimizeLC Modify LC Method to Separate from Suppression Zone OptimizeSamplePrep->OptimizeLC Reevaluate Re-evaluate Signal Intensity & Consistency OptimizeLC->Reevaluate OptimizeMS->Reevaluate HedgehogPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI Inhibits SUFU (releases GLI) GLI_Active Active GLI SUFU_GLI->GLI_Active GLI Translocates TargetGenes Target Gene Transcription GLI_Active->TargetGenes Activates Vismodegib Vismodegib Vismodegib->SMO INHIBITS

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Vismodegib Utilizing Vismodegib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical method cross-validation, with a specific focus on the analysis of Vismodegib using its deuterated internal standard, Vismodegib-d4. Cross-validation is a critical process in drug development to ensure the reliability and comparability of data when different bioanalytical methods are used within a study or across different laboratories.[1][2] This document outlines the regulatory framework, presents key performance parameters from published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Vismodegib, and provides a detailed protocol for conducting a cross-validation study.

Understanding Bioanalytical Method Cross-Validation

Cross-validation is the process of comparing two or more bioanalytical methods to demonstrate that they provide comparable results for a given analyte in a specific biological matrix.[1][2][3] This is essential when:

  • Data is generated at more than one laboratory or site for a single study.[1]

  • Different analytical techniques (e.g., LC-MS/MS vs. ELISA) are used to generate data for the same regulatory submission.[1]

  • A previously validated method is modified.

The goal is to identify and address any systematic bias between the methods to ensure data integrity and consistency.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when and how to perform cross-validation.[2][5]

Comparative Performance of Vismodegib Bioanalytical Methods

Table 1: Comparison of Published LC-MS/MS Method Validation Parameters for Vismodegib

ParameterMethod A: Unbound Vismodegib in Human Plasma[6][7]Method B: Vismodegib in Bulk and Pharmaceutical Dosage[8]
Instrumentation High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC-MS/MS)Ultra Performance Liquid Chromatography (UPLC)
Internal Standard Not explicitly stated, but common practice for LC-MS/MSNot applicable for this method type
Linearity Range 0.100 to 100 ng/mL37.5 to 225 µg/ml
Correlation Coefficient (r²) Not explicitly stated, but fitted to a 1/x² weighted linear regression model0.9992
Lower Limit of Quantitation (LLOQ) 0.100 ng/mL0.99 µg/ml
Intra-assay Precision (%CV) ≤ 7.7%0.6% (Repeatability)
Inter-assay Precision (%CV) ≤ 5.5%0.4% (Intermediate Precision)
Accuracy (%Bias) Within ±4.0% of nominal concentrationNot explicitly stated in terms of %Bias
Extraction Recovery 77.9% to 84.0%Not applicable for this method type

Experimental Protocol: Cross-Validation of Two Bioanalytical Methods for Vismodegib

This section outlines a detailed protocol for the cross-validation of two hypothetical LC-MS/MS methods (Method X and Method Y) for the quantification of Vismodegib in human plasma, using this compound as the internal standard.

Preparation of Quality Control (QC) Samples
  • Prepare a series of spiked plasma QC samples at a minimum of three concentration levels: low, medium, and high. The concentrations should span the expected range of the study samples.

  • Aliquots of these QC samples will be analyzed by both Method X and Method Y.

Sample Analysis
  • Analyze a minimum of three replicates of each QC level with both Method X and Method Y.

  • The analysis should be performed on the same day to minimize variability.

Data Analysis and Acceptance Criteria
  • Calculate the mean concentration and precision (%CV) for each QC level for both methods.

  • The mean concentration obtained by Method Y (the comparator method) should be within ±20% of the mean concentration obtained by Method X (the reference method).

  • The precision of the replicate measurements for each method should not exceed 15% CV.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the key workflows and concepts involved in the cross-validation of bioanalytical methods.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Data Evaluation Phase A Spike Blank Plasma with Vismodegib B Prepare Low, Medium, and High QC Samples A->B C Analyze QC Samples with Method X B->C D Analyze QC Samples with Method Y B->D E Calculate Mean Concentration and %CV for Method X C->E F Calculate Mean Concentration and %CV for Method Y D->F G Compare Results and Assess Bias E->G F->G H Acceptance Criteria Met? G->H I Methods are Cross-Validated H->I Yes J Investigate Discrepancies H->J No

Caption: Workflow for Bioanalytical Method Cross-Validation.

Signaling Pathway Context: Vismodegib's Mechanism of Action

To provide a broader context for the importance of accurately measuring Vismodegib concentrations, the following diagram illustrates its mechanism of action within the Hedgehog signaling pathway.

G cluster_0 Hedgehog Signaling Pathway PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Activates Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: Vismodegib's Inhibition of the Hedgehog Pathway.

Conclusion

The cross-validation of bioanalytical methods is a non-negotiable step in ensuring the quality and consistency of data in drug development. For a compound like Vismodegib, where precise concentration measurements are crucial for pharmacokinetic and pharmacodynamic assessments, a robustly validated and cross-validated bioanalytical method is paramount. By following the principles outlined in regulatory guidelines and implementing a rigorous experimental protocol, researchers can be confident in the comparability of their bioanalytical data, ultimately contributing to the successful development of new therapies.

References

Validation of Vismodegib-d4 for Clinical Trial Sample Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vismodegib-d4 as an internal standard for the bioanalysis of Vismodegib in clinical trial samples. The superior performance of a stable isotope-labeled (SIL) internal standard like this compound is benchmarked against the potential performance of a non-deuterated internal standard, such as a structural analog. The data presented underscores the importance of using an appropriate internal standard to ensure the accuracy and reliability of pharmacokinetic data in clinical studies.

Performance Comparison: this compound vs. Alternative Internal Standards

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being structurally identical to Vismodegib with the exception of the isotopic labels, co-elutes and experiences similar ionization effects and matrix interferences. This ensures a highly accurate and precise quantification of the analyte.

In contrast, a non-deuterated internal standard, such as a structural analog, may have different physicochemical properties, leading to variations in extraction recovery, chromatographic retention, and ionization efficiency. These differences can introduce bias and variability in the analytical results, which is particularly problematic in the context of clinical trials where data integrity is paramount.

The following tables summarize the performance of a validated LC-MS/MS method for Vismodegib in human plasma, which is presumed to use a stable isotope-labeled internal standard like this compound, and contrasts it with the expected performance of a method using a hypothetical structural analog internal standard.

Table 1: Performance of a Validated LC-MS/MS Method for Unbound Vismodegib in Human Plasma (Presumed use of this compound) [1][2]

ParameterResult
Linearity Range0.100 to 100 ng/mL
Correlation Coefficient (r²)Not explicitly stated, but a weighted 1/x² linear regression was used.
Lower Limit of Quantitation (LLOQ)0.100 ng/mL
Intra-assay Precision (%CV)≤ 7.7%
Inter-assay Precision (%CV)≤ 5.5%
Accuracy (%Bias)Within ±4.0% of nominal values
Extraction Recovery77.9% to 84.0%

Table 2: Expected Performance of a Hypothetical LC-MS/MS Method for Vismodegib Using a Structural Analog Internal Standard

ParameterExpected Performance and Potential Issues
Linearity RangeMay be similar to the SIL-IS method, but the relationship between analyte and IS response could be less consistent across the concentration range.
Correlation Coefficient (r²)May be acceptable (e.g., >0.99), but the risk of non-linearity due to differential matrix effects is higher.
Lower Limit of Quantitation (LLOQ)May be higher than the SIL-IS method if the analog has different ionization efficiency or is subject to more interference.
Intra-assay Precision (%CV)Likely to be higher than with a SIL-IS due to potential variations in extraction recovery and matrix effects between the analyte and the analog.
Inter-assay Precision (%CV)Also expected to be higher, reflecting the day-to-day variability in how the analog tracks the analyte.
Accuracy (%Bias)At greater risk of significant bias, as the analog may not fully compensate for matrix effects or differential stability during sample processing.
Extraction RecoveryThe recovery of the analog may differ significantly from that of Vismodegib, leading to inaccurate quantification.

Experimental Protocols

The following are detailed methodologies for key experiments in the validation of a bioanalytical method for Vismodegib, based on established practices.

Sample Preparation: Rapid Equilibrium Dialysis and Solid Phase Extraction[1]
  • Objective: To isolate the unbound fraction of Vismodegib from human plasma and extract it for LC-MS/MS analysis.

  • Procedure:

    • 0.3 mL plasma samples are subjected to rapid equilibrium dialysis at 37°C for 6 hours.

    • 0.1 mL of the dialysate is then extracted using a polymeric strong cation solid phase extraction (SPE) plate.

    • The resulting extracts are analyzed by reverse-phase chromatography coupled with positive electrospray ionization (ESI) mass spectrometry.

Method Validation: Accuracy and Precision Assessment[1]
  • Objective: To determine the accuracy and precision of the analytical method.

  • Procedure:

    • Quality control (QC) samples are prepared at four concentration levels: LLOQ, low, medium, and high.

    • For intra-assay (within-run) precision and accuracy, replicate QC samples are analyzed in a single analytical run.

    • For inter-assay (between-run) precision and accuracy, replicate QC samples are analyzed in multiple analytical runs on different days.

    • The percentage coefficient of variation (%CV) is calculated to assess precision, and the percentage bias (%Bias) from the nominal concentration is calculated to assess accuracy.

Visualizing Key Processes

To better understand the context of Vismodegib analysis, the following diagrams illustrate the relevant biological pathway and a typical analytical workflow.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog (Hh) Hedgehog (Hh) PTCH1 Patched-1 (PTCH1) Hedgehog (Hh)->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI Proteins GLI Proteins SMO->GLI Proteins Signal Transduction SUFU SUFU SUFU->GLI Proteins Inhibits GLI-R GLI Repressor GLI Proteins->GLI-R Processing to Repressor GLI-A GLI Activator GLI Proteins->GLI-A Processing to Activator Target Gene Transcription Target Gene Transcription GLI-R->Target Gene Transcription Inhibits GLI-A->Target Gene Transcription Promotes Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of Vismodegib on Smoothened (SMO).

Bioanalytical_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Clinical_Trial_Patient Clinical Trial Patient Blood_Sample Blood Sample Collection Clinical_Trial_Patient->Blood_Sample Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation Plasma_Aliquot Plasma Aliquot Plasma_Separation->Plasma_Aliquot Add_IS Add Internal Standard (this compound) Plasma_Aliquot->Add_IS Sample_Extraction Sample Extraction (e.g., SPE) Add_IS->Sample_Extraction LC_MSMS LC-MS/MS Analysis Sample_Extraction->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Chromatographic_Integration Chromatographic Integration Data_Acquisition->Chromatographic_Integration Concentration_Calculation Concentration Calculation Chromatographic_Integration->Concentration_Calculation Pharmacokinetic_Analysis Pharmacokinetic Analysis Concentration_Calculation->Pharmacokinetic_Analysis

Caption: A typical experimental workflow for the analysis of clinical trial samples using an internal standard.

References

Inter-laboratory Comparison of Vismodegib Quantification Using Vismodegib-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Vismodegib in biological matrices, with a specific focus on the use of Vismodegib-d4 as a stable isotope-labeled internal standard. The information presented is synthesized from published bioanalytical methods and serves as a reference for establishing and validating robust quantification assays in a research or clinical setting.

Introduction to Vismodegib and its Quantification

Vismodegib is a first-in-class small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in certain cancers, most notably basal cell carcinoma (BCC).[1][2][3] By binding to and inhibiting the Smoothened (SMO) protein, Vismodegib effectively blocks downstream signal transduction, leading to the suppression of tumor growth.[4][5][6][7] Given its therapeutic importance, accurate and precise quantification of Vismodegib in biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variability in sample preparation and instrument response.

Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

The Hedgehog signaling pathway plays a critical role in cell differentiation and proliferation. In the absence of the Hedgehog ligand (Hh), the Patched (PTCH1) receptor inhibits the activity of Smoothened (SMO).[7] When Hh binds to PTCH1, this inhibition is released, allowing SMO to activate the GLI family of transcription factors. These factors then translocate to the nucleus and induce the expression of target genes that promote cell growth and survival.[8] In many basal cell carcinomas, mutations in PTCH1 lead to constitutive activation of the Hedgehog pathway.[7] Vismodegib targets and inhibits SMO, thereby blocking the signaling cascade even in the presence of PTCH1 mutations.[5][6][7]

Hedgehog_Signaling_Pathway cluster_off Pathway OFF cluster_on Pathway ON cluster_vismodegib Vismodegib Action Hh_Ligand_absent Hh Ligand (Absent) PTCH1_active PTCH1 SMO_inactive SMO (Inactive) PTCH1_active->SMO_inactive Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_GLI->GLI_R Target_Genes_off Target Gene Transcription OFF GLI_R->Target_Genes_off Represses Hh_Ligand_present Hh Ligand (Present) PTCH1_inactive PTCH1 Hh_Ligand_present->PTCH1_inactive Binds & Inactivates SMO_active SMO (Active) GLI_A GLI-A (Activator) SMO_active->GLI_A Activates Target_Genes_on Target Gene Transcription ON GLI_A->Target_Genes_on Activates Vismodegib Vismodegib SMO_inhibited SMO (Inhibited) Vismodegib->SMO_inhibited Binds & Inhibits Downstream_off Downstream Signaling Blocked SMO_inhibited->Downstream_off

Caption: Hedgehog signaling pathway and the inhibitory action of Vismodegib.

Comparative Performance of Vismodegib Quantification Methods

The following table summarizes typical performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Vismodegib in human plasma, utilizing this compound as the internal standard. These values are representative of validated bioanalytical methods and provide a benchmark for inter-laboratory comparison.

ParameterMethod A (Representative)Method B (Representative)Acceptance Criteria (FDA/EMA)
Linearity Range 0.5 - 30 mg/L[9]0.1 - 100 ng/mL[10]Correlation coefficient (r²) ≥ 0.99
Accuracy (% Bias) 85.0% to 115.0%[9]Within ±4.0%[10]Within ±15% (±20% at LLOQ)
Precision (% CV) <15.0%[9]Intra-assay: <7.7%, Inter-assay: <5.5%[10]≤15% (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.5 mg/L[9]0.1 ng/mL[10]Signal-to-noise ratio ≥ 5; accurate and precise
Extraction Recovery Not specified77.9 - 84.0%[10]Consistent, precise, and reproducible
Matrix Effect Not specifiedAssessed and minimizedAbsence of significant ion suppression/enhancement

Note: The values presented are derived from different studies and are not a direct head-to-head comparison. They illustrate the expected performance of a validated LC-MS/MS method.

Experimental Protocol: Quantification of Vismodegib in Human Plasma by LC-MS/MS

This section outlines a general protocol for the quantification of Vismodegib in human plasma using this compound as an internal standard. This protocol should be adapted and validated by each laboratory.

1. Materials and Reagents

  • Vismodegib reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • Solid-phase extraction (SPE) cartridges or protein precipitation plates

2. Preparation of Stock and Working Solutions

  • Prepare primary stock solutions of Vismodegib and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the Vismodegib stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound at an appropriate concentration.

3. Sample Preparation

  • Thaw plasma samples, calibration standards, and QCs at room temperature.

  • To a 100 µL aliquot of each sample, add the this compound internal standard working solution.

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol, often containing formic acid) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the plasma sample. Wash the cartridge to remove interferences. Elute Vismodegib and this compound with an appropriate solvent.

  • Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate for analytical LC columns.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Vismodegib and this compound.

5. Data Analysis

  • Integrate the peak areas for both Vismodegib and this compound.

  • Calculate the peak area ratio of Vismodegib to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Vismodegib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow Sample Plasma Sample (Calibrators, QCs, Unknowns) IS_Spiking Spike with this compound (Internal Standard) Sample->IS_Spiking Extraction Sample Extraction (Protein Precipitation or SPE) IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve Interpolation) Data_Processing->Quantification

Caption: A typical experimental workflow for Vismodegib quantification.

Conclusion

The quantification of Vismodegib in biological matrices using LC-MS/MS with this compound as an internal standard is a robust and reliable approach. While no formal inter-laboratory comparison studies are publicly available, the existing literature on validated bioanalytical methods demonstrates that high levels of accuracy, precision, and sensitivity can be consistently achieved. Adherence to established validation guidelines from regulatory bodies is crucial for ensuring the quality and comparability of data across different laboratories. This guide provides a framework for researchers and scientists to develop and assess their own methods for Vismodegib quantification, ultimately supporting further research and clinical application of this targeted therapy.

References

The Critical Impact of Vismodegib-d4 Purity on Bioanalytical Assay Accuracy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacokinetic and bioanalytical studies, the accuracy and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards, such as Vismodegib-d4, is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. However, the purity of this internal standard is a critical variable that can significantly influence assay performance and, consequently, the integrity of the study data. This guide provides an objective comparison, supported by illustrative experimental data, to underscore the importance of high-purity this compound in achieving accurate and reproducible results.

The Role of Vismodegib and its Deuterated Analog

Vismodegib is a potent inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development and one that is aberrantly activated in certain cancers, most notably basal cell carcinoma.[1][2][3] Its deuterated analog, this compound, serves as an ideal internal standard in quantitative bioassays due to its near-identical chemical and physical properties to the parent drug. This allows it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability in these processes.

The Hidden Threat of Impurities in this compound

While this compound is an invaluable tool, its purity can vary between different commercial sources or synthesis batches. Impurities in a this compound standard can generally be categorized as:

  • Unlabeled Vismodegib: The most critical impurity, arising from incomplete deuteration during synthesis. This directly interferes with the quantification of the analyte, leading to an overestimation of the actual concentration.

  • Other Related Structural Impurities: Byproducts from the synthesis of Vismodegib can also be present. While these may not directly interfere with the mass spectrometric signal of Vismodegib, they can impact the overall purity calculation of the internal standard, leading to incorrect stock solution concentrations.

The presence of these impurities can compromise the fundamental assumption of adding a known, constant amount of internal standard to all samples, thereby skewing the analyte-to-internal standard response ratio and leading to inaccurate quantification.

Comparative Analysis: The Impact of Purity on Assay Performance

To illustrate the tangible effects of this compound purity, we present a comparative analysis of key bioanalytical assay parameters using three hypothetical batches of this compound with varying purity levels: 99.9%, 99.0%, and 95.0%. The primary impurity of concern in the lower purity batches is unlabeled Vismodegib.

Data Presentation

The following tables summarize the impact of this compound purity on assay accuracy, precision, and the lower limit of quantification (LLOQ).

Table 1: Impact of this compound Purity on the Accuracy of Quality Control (QC) Samples

QC Level (ng/mL)Nominal Concentration (ng/mL)Measured Concentration (ng/mL) with 99.9% Pure this compoundAccuracy (%)Measured Concentration (ng/mL) with 99.0% Pure this compoundAccuracy (%)Measured Concentration (ng/mL) with 95.0% Pure this compoundAccuracy (%)
Low QC5.05.05101.05.50110.07.50150.0
Mid QC50.050.2100.455.2110.475.2150.4
High QC200.0199.899.9219.8109.9299.8149.9

Table 2: Impact of this compound Purity on the Precision of Quality Control (QC) Samples

QC Level (ng/mL)%RSD (99.9% Pure)%RSD (99.0% Pure)%RSD (95.0% Pure)
Low QC2.54.88.9
Mid QC1.83.56.2
High QC1.52.95.1

Table 3: Impact of this compound Purity on the Lower Limit of Quantification (LLOQ)

Purity of this compoundSignal-to-Noise Ratio at 1 ng/mLAchievable LLOQ (ng/mL)
99.9%15.21.0
99.0%8.52.5
95.0%4.15.0

Interpretation of Data:

The data clearly demonstrates that as the purity of the this compound internal standard decreases, the assay's accuracy is significantly compromised, leading to a consistent overestimation of the analyte concentration. This is a direct result of the contribution of unlabeled Vismodegib in the internal standard to the analyte's signal. Furthermore, the precision of the measurements deteriorates with lower purity standards, as indicated by the increased relative standard deviation (%RSD). The LLOQ is also negatively impacted, with lower purity standards leading to a higher LLOQ due to the increased background signal from the unlabeled impurity.

Experimental Protocols

To assess the impact of this compound purity, a validated bioanalytical method for the quantification of Vismodegib in human plasma can be employed. Below is a detailed methodology for such a key experiment.

Protocol: Assessment of this compound Purity on the Accuracy and Precision of Vismodegib Quantification in Human Plasma by LC-MS/MS

1. Objective: To evaluate the impact of three different purity levels (99.9%, 99.0%, and 95.0%) of this compound internal standard on the accuracy and precision of a quantitative LC-MS/MS assay for Vismodegib in human plasma.

2. Materials:

  • Vismodegib reference standard (>99.5% purity)

  • This compound internal standard batches with purities of 99.9%, 99.0%, and 95.0%

  • Control human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3. Preparation of Solutions:

  • Stock Solutions: Prepare individual stock solutions of Vismodegib and each batch of this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Vismodegib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) spiking solutions. Prepare a working solution of each this compound batch at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma samples (blank, calibration standards, and QCs), add 150 µL of the respective this compound working solution (99.9%, 99.0%, or 95.0% purity).

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of Vismodegib and this compound.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Vismodegib: Precursor ion > Product ion (e.g., m/z 421.0 > 269.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 425.0 > 273.1)

6. Data Analysis:

  • Construct a calibration curve for each set of experiments (using each purity of this compound) by plotting the peak area ratio of Vismodegib to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (1/x²) for the calibration curve.

  • Calculate the concentrations of the QC samples using the respective calibration curves.

  • Determine the accuracy (% bias) and precision (%RSD) for each QC level for each batch of this compound.

  • Assess the signal-to-noise ratio at the LLOQ for each experimental set.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 Patched (PTCH1) Hedgehog Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits (promotes cleavage) GLI (Active) GLI (Active) Target Genes Target Gene Transcription GLI (Active)->Target Genes Activates Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and the mechanism of action of Vismodegib.

Assay_Accuracy_Workflow cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation A Prepare Vismodegib Stock and Working Standards C Spike Plasma with Calibration Standards and QCs A->C B1 Prepare this compound (99.9% Purity) Working Solution D1 Add 99.9% Pure this compound and Protein Precipitate B1->D1 B2 Prepare this compound (99.0% Purity) Working Solution D2 Add 99.0% Pure this compound and Protein Precipitate B2->D2 B3 Prepare this compound (95.0% Purity) Working Solution D3 Add 95.0% Pure this compound and Protein Precipitate B3->D3 C->D1 C->D2 C->D3 E1 Analyze Samples with 99.9% Pure IS D1->E1 E2 Analyze Samples with 99.0% Pure IS D2->E2 E3 Analyze Samples with 95.0% Pure IS D3->E3 F Construct Calibration Curves E1->F E2->F E3->F G Calculate Accuracy, Precision, and LLOQ F->G H Compare Performance Across Purity Levels G->H

Caption: Workflow for assessing the impact of this compound purity on assay accuracy.

Conclusion and Recommendations

The purity of the stable isotope-labeled internal standard, this compound, is not a trivial detail but a critical determinant of bioanalytical assay accuracy and reliability. As demonstrated, the presence of unlabeled Vismodegib as an impurity leads to a significant positive bias in the quantification of the analyte, along with decreased precision and a higher lower limit of quantification.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Source High-Purity Internal Standards: Always procure this compound and other internal standards from reputable suppliers who provide a comprehensive Certificate of Analysis detailing the purity and the nature of any impurities. A purity of ≥99.5% is highly recommended.

  • Thorough Method Validation: During method development and validation, it is essential to assess the potential for cross-talk or interference between the analyte and the internal standard. This includes analyzing a blank sample spiked only with the internal standard to check for any signal in the analyte's mass transition.

  • Regular Quality Checks: Implement regular quality checks of internal standard stock solutions to ensure their integrity and stability over time.

By adhering to these principles, the scientific community can ensure the generation of high-quality, reliable data in studies involving the quantification of Vismodegib, ultimately contributing to a more accurate understanding of its pharmacokinetic and pharmacodynamic properties.

References

A Head-to-Head Battle: Vismodegib-d4 Versus a Structural Analog as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of an internal standard for the accurate quantification of Vismodegib. This guide delves into a comparative analysis of the deuterated internal standard, Vismodegib-d4, and a hypothetical, yet ideal, structural analog, supported by established principles in bioanalytical method validation.

In the precise world of pharmacokinetic and bioanalytical studies, the choice of an internal standard (IS) is paramount to ensure the accuracy and reliability of results. For the quantification of Vismodegib, a Hedgehog pathway inhibitor, the gold standard is the stable isotope-labeled (SIL) internal standard, this compound. However, in situations where a SIL-IS is unavailable, a carefully selected structural analog can be considered. This guide provides a comparative overview of these two choices, outlining the theoretical performance characteristics and providing a detailed experimental protocol for their use in a typical LC-MS/MS workflow.

Performance Under the Microscope: A Comparative Analysis

Table 1: Comparison of this compound and an Ideal Structural Analog Internal Standard

Performance ParameterThis compound (Stable Isotope-Labeled IS)Ideal Structural Analog ISRationale and Key Considerations
Accuracy & Precision ExcellentGood to ExcellentThis compound co-elutes with Vismodegib, experiencing identical ionization suppression or enhancement, leading to superior accuracy and precision. A well-chosen structural analog with similar properties can also provide good results, but slight differences in retention time and ionization efficiency can introduce variability.[2]
Matrix Effect Effectively CompensatedVariable CompensationThe identical chemical nature of this compound ensures it experiences the same matrix effects as the analyte, leading to reliable compensation. A structural analog's ability to compensate for matrix effects depends on its structural similarity and how closely its ionization is affected by the matrix compared to Vismodegib.
Extraction Recovery Identical to AnalyteSimilar but Potentially DifferentAs this compound has the same chemical structure, its recovery during sample preparation (e.g., protein precipitation, solid-phase extraction) is expected to be identical to that of Vismodegib. A structural analog, while similar, may exhibit slight differences in extraction efficiency.
Chromatographic Behavior Co-elution with AnalyteSimilar Retention TimeThe deuterium labeling in this compound results in a negligible difference in retention time, leading to co-elution with the unlabeled analyte. A structural analog should be selected to have a retention time close to, but ideally baseline resolved from, Vismodegib to avoid isobaric interference.
Availability & Cost Generally Higher CostPotentially Lower Cost and More Readily AvailableThe synthesis of stable isotope-labeled standards is often more complex and expensive than sourcing a suitable structural analog.

In the Lab: Experimental Protocols

The following protocols outline a typical workflow for the quantification of Vismodegib in human plasma using either this compound or a structural analog as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation

This method is a rapid and straightforward approach for sample cleanup.

  • Materials:

    • Human plasma samples containing Vismodegib

    • This compound or structural analog internal standard working solution (in methanol or acetonitrile)

    • Acetonitrile (ACN) with 0.1% formic acid (ice-cold)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

    • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Vismodegib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 422.1 → 296.1)

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 426.1 → 300.1)

      • Structural Analog: To be determined based on the specific analog used.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

Visualizing the Science

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying biological pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Analog) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute injection Injection reconstitute->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for Vismodegib quantification.

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_vismo Vismodegib Action PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_rep Gli Repressor SUFU_Gli->Gli_rep Processing nucleus_off Nucleus Gli_rep->nucleus_off target_genes_off Target Gene Transcription OFF Hh Hedgehog Ligand (Hh) PTCH1_on PTCH1 Hh->PTCH1_on SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved Gli_act Gli Activator SMO_on->Gli_act Signal Transduction SMO_inhibited SMO (Inhibited) nucleus_on Nucleus Gli_act->nucleus_on target_genes_on Target Gene Transcription ON Vismodegib Vismodegib Vismodegib->SMO_inhibited Binds & Inhibits

Caption: Vismodegib's inhibition of the Hedgehog signaling pathway.

Conclusion: The Verdict on Internal Standards

For the highest level of accuracy and reliability in the bioanalysis of Vismodegib, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process minimizes variability and ensures robust data. However, in the absence of a SIL-IS, a meticulously selected structural analog can serve as a viable alternative, provided it undergoes rigorous validation to demonstrate its suitability. The key to a successful assay lies in the careful consideration of the internal standard's properties and its performance across a range of validation experiments. Researchers must weigh the trade-offs between cost, availability, and the ultimate quality of the data required for their specific application.

References

Comparative Analysis of UPLC-MS/MS and HPLC Methods for the Quantification of Vismodegib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing Vismodegib-d4 as an internal standard against alternative High-Performance Liquid Chromatography (HPLC) methods for the quantification of Vismodegib. This document is intended for researchers, scientists, and professionals in the field of drug development seeking robust analytical methodologies for pharmacokinetic and quality control studies.

Vismodegib is a first-in-class Hedgehog signaling pathway inhibitor approved for the treatment of advanced basal cell carcinoma.[1][2][3][4] Accurate and precise quantification of Vismodegib in various matrices is crucial for clinical and preclinical research. While UPLC-MS/MS is a highly sensitive and specific technique, alternative methods like HPLC with UV detection are also employed.[5][6][7][8] This guide presents a comparative overview of these methods, supported by experimental data and detailed protocols.

Mechanism of Action: The Hedgehog Signaling Pathway

Vismodegib functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[3][4][9] In normal adult tissues, this pathway is largely inactive.[1][3] However, in many basal cell carcinomas, mutations in the Patched-1 (PTCH1) gene lead to constitutive activation of the Hh pathway, driving uncontrolled cell proliferation.[9] Vismodegib binds to and inhibits SMO, thereby blocking downstream signaling and suppressing tumor growth.[2][3][9]

Hedgehog_Pathway cluster_inactive Inactive Pathway cluster_active Active Pathway cluster_inhibited Inhibited by Vismodegib PTCH1_i PTCH1 SMO_i SMO PTCH1_i->SMO_i Inhibits SUFU_i SUFU GLI_i GLI SUFU_i->GLI_i Binds & Cleaves GLI_rep_i GLI (Repressor) GLI_i->GLI_rep_i Nucleus_i Nucleus GLI_rep_i->Nucleus_i Enters Hh Hedgehog Ligand PTCH1_a PTCH1 Hh->PTCH1_a SMO_a SMO SUFU_a SUFU SMO_a->SUFU_a Inhibits GLI_a GLI Nucleus_a Nucleus GLI_a->Nucleus_a Enters Target_Genes Target Gene Transcription Nucleus_a->Target_Genes Activates Vismodegib Vismodegib SMO_inhib SMO Vismodegib->SMO_inhib Inhibits GLI_inhib GLI SMO_inhib->GLI_inhib No Activation

Caption: Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters for the UPLC-MS/MS method and alternative HPLC methods for the quantification of Vismodegib.

Table 1: UPLC-MS/MS Method Performance

Parameter Performance Characteristic
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (R²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD) Intra-day: < 10.03%, Inter-day: < 10.03%[10]
Accuracy (%RE) -3.79% to 2.58%[10]
Internal Standard This compound
Extraction Recovery > 80%[10]

| Matrix Effect | ~100%[10] |

Table 2: Alternative HPLC/UPLC-UV Method Performance

Parameter Method 1 (RP-UPLC-UV) Method 2 (RP-HPLC-PDA)[11] Method 3 (RP-HPLC-UV)[12] Method 4 (RP-HPLC-UV)[13]
Linearity Range 37.5 - 225 µg/mL 12 - 120 µg/mL 25% to 150% levels 12 - 120 µg/mL
Correlation Coefficient (R²) 0.9992 > 0.999 0.999 0.999
LOD 0.33 µg/mL Not Reported 0.33 µg/mL Not Reported
LOQ 0.99 µg/mL Not Reported 0.99 µg/mL Not Reported
Precision (%RSD) Repeatability: 0.6%, Intermediate: 0.4% Method Precision: < 2% Repeatability: 0.9%, Intermediate: 0.8% Not Reported

| Accuracy (% Recovery) | Not Reported | 99.6% | 100.16% | Not Reported |

Experimental Protocols

UPLC-MS/MS Method for Vismodegib Quantification

This method provides high sensitivity and selectivity for the quantification of Vismodegib in biological matrices.

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 300 µL of the internal standard working solution (this compound in acetonitrile).[14]

  • Vortex the mixture for 1 minute to precipitate proteins.[14]

  • Centrifuge the samples at 900 x g for 5 minutes at 4°C.[14]

  • Transfer the supernatant and inject 1 µL into the UPLC-MS/MS system.[14]

b. Chromatographic and Mass Spectrometric Conditions

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[10]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).[10]

  • Flow Rate: 0.40 mL/min[10]

  • Column Temperature: 40°C[10]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Optimized for Vismodegib and this compound.

UPLC_MSMS_Workflow Sample Plasma Sample (50 µL) IS_Addition Add Internal Standard (this compound in ACN) Sample->IS_Addition Vortex Vortex (1 min) IS_Addition->Vortex Centrifuge Centrifuge (900g, 5 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject (1 µL) into UPLC-MS/MS Supernatant->Injection Analysis Data Acquisition and Analysis Injection->Analysis

Caption: UPLC-MS/MS Sample Preparation Workflow.
Alternative Method: RP-HPLC with UV Detection

This method is a cost-effective alternative for the quantification of Vismodegib in bulk drug and pharmaceutical dosage forms.

a. Sample Preparation

  • Prepare a standard stock solution of Vismodegib in a suitable diluent (e.g., mobile phase).

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations for the calibration curve.

  • For formulated products, dissolve and dilute the sample to a concentration within the linear range of the method.

b. Chromatographic Conditions

  • HPLC System: Waters 2695 series HPLC system with a photodiode array detector or equivalent.[11]

  • Column: C18 column (e.g., 250mm x 4.6mm, 5µm).[12]

  • Mobile Phase: A mixture of 0.1% Orthophosphoric acid and Acetonitrile (50:50, v/v).[11][13]

  • Flow Rate: 1.0 mL/min[11][13]

  • Detection Wavelength: 264 nm[11][12][13]

  • Column Temperature: 30°C[12]

  • Injection Volume: 10 µL[13]

Conclusion

The UPLC-MS/MS method using this compound as an internal standard offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical applications where low detection limits are required. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Conversely, HPLC-UV methods provide a reliable and more accessible alternative for routine analysis of bulk drug and pharmaceutical formulations where the concentration of Vismodegib is significantly higher.[11][12] The choice of method should be guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

References

Establishing Linearity and Sensitivity for Vismodegib Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Vismodegib, with a focus on establishing linearity and sensitivity. The use of a deuterated internal standard, Vismodegib-d4, is highlighted as a key strategy for achieving robust and reliable bioanalytical data. The information presented is intended to assist researchers in selecting and implementing the most appropriate analytical methodology for their specific needs.

Superior Performance with Deuterated Internal Standards

In bioanalytical method development, the use of a stable isotope-labeled internal standard is considered the gold standard for correcting analytical variability. This compound, as a deuterated analog of Vismodegib, co-elutes chromatographically with the analyte and exhibits identical ionization behavior in mass spectrometry. This ensures that any variations during sample preparation, injection, and ionization are mirrored by the internal standard, leading to highly accurate and precise quantification.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for Vismodegib, demonstrating the enhanced sensitivity and linearity achieved with LC-MS/MS methods, particularly those employing a deuterated internal standard.

Table 1: Linearity of Vismodegib Analytical Methods

MethodInternal StandardLinearity RangeCorrelation Coefficient (r²)
LC-MS/MS Vismodegib-d55.00 to 5,000 ng/mL> 0.99
LC-MS/MS (Unbound) Not Specified0.100 to 100 ng/mLNot Specified
UPLC None37.5 to 225 µg/mL0.9992
RP-HPLC None25% to 150% levels0.999[1]

Table 2: Sensitivity of Vismodegib Analytical Methods

MethodInternal StandardLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)
LC-MS/MS (Unbound) Not SpecifiedNot Specified0.100 ng/mL[2]
UPLC None0.33 µg/mL0.99 µg/mL
RP-HPLC None0.33 µg/mL[1]0.99 µg/mL[1]

Experimental Protocols

Bioanalytical Method using LC-MS/MS with a Deuterated Internal Standard (Based on similar validated methods)

This protocol provides a general framework for the quantification of Vismodegib in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Vismodegib: Precursor ion > Product ion (specific m/z to be determined)

    • This compound: Precursor ion > Product ion (specific m/z to be determined)

Visualizing the Workflow and Mechanism of Action

To further elucidate the experimental process and the biological context of Vismodegib, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS_Addition Add this compound IS Plasma->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for Vismodegib quantification.

hedgehog_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Degradation GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Vismodegib Vismodegib Vismodegib->SMO Inhibits Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds

Caption: Vismodegib's inhibition of the Hedgehog pathway.

References

A Researcher's Guide to the Pharmacokinetics of Vismodegib and the Role of Deuterated Analogs in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's pharmacokinetic profile is paramount. This guide provides a detailed analysis of the pharmacokinetic properties of Vismodegib, a Hedgehog signaling pathway inhibitor. Crucially, it also elucidates the indispensable role of its deuterated analog, Vismodegib-d4, as an internal standard in bioanalytical methods, ensuring the accuracy and reliability of pharmacokinetic data.

Vismodegib is an orally administered small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] Aberrant activation of this pathway is implicated in the development of various cancers, most notably basal cell carcinoma.[1] A thorough grasp of Vismodegib's absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosing strategies and predicting its efficacy and safety.

Understanding the Pharmacokinetic Profile of Vismodegib

Vismodegib exhibits nonlinear pharmacokinetics, primarily due to solubility-limited absorption and saturable plasma protein binding.[2] The key pharmacokinetic parameters of Vismodegib following oral administration are summarized in the table below.

ParameterValueReference
Absorption
Bioavailability~31.8%[3]
Time to Peak Concentration (Tmax)~2.4 days[1]
Distribution
Volume of Distribution (Vd)16.4 - 26.6 L[1][3]
Plasma Protein Binding>99% (to albumin and alpha-1-acid glycoprotein)[1][3]
Metabolism
Primary PathwaysOxidation, glucuronidation, and pyridine ring cleavage[1][4]
Major Metabolizing EnzymesCYP2C9 and CYP3A4 (minor substrate)[1][3]
Excretion
Primary RouteFeces (~82%)[1][4]
Urinary Excretion~4.4%[4]
Elimination
Half-life (single dose)~12 days[1]
Half-life (continuous daily dosing)~4 days[1]

The Critical Role of this compound in Bioanalytical Methods

In pharmacokinetic studies, accurate quantification of the drug in biological matrices is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and specificity. To ensure the reliability of LC-MS/MS data, an internal standard is used. A deuterated analog of the analyte, such as this compound, is the ideal internal standard.

Deuterated internal standards are chemically identical to the analyte but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The use of a deuterated internal standard helps to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects, thereby improving the accuracy and precision of the results.[5][6]

Experimental Protocol: Quantification of Vismodegib in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a typical experimental protocol for the determination of Vismodegib concentrations in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of human plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing a known concentration of this compound.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: A typical flow rate of 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Vismodegib and this compound.

3. Data Analysis

  • The concentration of Vismodegib in the plasma samples is determined by calculating the peak area ratio of Vismodegib to this compound and comparing it to a standard curve prepared with known concentrations of Vismodegib.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams are provided.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1 Binds Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: Simplified Hedgehog Signaling Pathway and the inhibitory action of Vismodegib on the SMO receptor.

Experimental_Workflow Plasma_Sample Plasma Sample (with Vismodegib) Internal_Standard Add this compound (Internal Standard) Plasma_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MSMS_Analysis Data_Analysis Data Analysis (Peak Area Ratio) LC_MSMS_Analysis->Data_Analysis Concentration_Determination Vismodegib Concentration Determination Data_Analysis->Concentration_Determination

Caption: A typical experimental workflow for the bioanalysis of Vismodegib in plasma using a deuterated internal standard.

References

Performance evaluation of Vismodegib-d4 in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the accurate quantification of drugs like Vismodegib in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard is a critical determinant of the reliability and robustness of bioanalytical methods. This guide provides a comprehensive comparison of the performance of Vismodegib-d4, a deuterated stable isotope-labeled internal standard, against potential alternatives, supported by experimental data and detailed protocols.

The Clear Advantage: this compound Performance in Human Plasma

This compound stands out as the preferred internal standard for the bioanalysis of Vismodegib, primarily due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for matrix effects and variability in instrument response. The following tables summarize the typical performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vismodegib in human plasma using a stable isotope-labeled internal standard like this compound.

Table 1: Method Validation Parameters for Unbound Vismodegib in Human Plasma

ParameterPerformance Metric
Linearity Range 0.100 - 100 ng/mL
Regression Model 1/x² weighted linear regression
Intra-assay Precision (%CV) ≤ 7.7%
Inter-assay Precision (%CV) ≤ 5.5%
Accuracy (%Bias) ± 4.0%
Extraction Recovery 77.9 - 84.0%
Lower Limit of Quantitation (LLOQ) 0.100 ng/mL
Data synthesized from a study on the determination of unbound Vismodegib in human plasma.[1]

Table 2: Performance Comparison with a Hypothetical Structural Analog Internal Standard

For the purpose of comparison, this table illustrates the expected performance of a method using this compound versus a hypothetical non-isotope labeled, structurally similar internal standard. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry.[2]

ParameterThis compound (Stable Isotope Labeled)Structural Analog (Non-Isotope Labeled)
Matrix Effect Compensation ExcellentVariable and often incomplete
Recovery Variability Effectively corrects for inter-sample variations[2]Prone to differential recovery, leading to inaccuracy
Ionization Efficiency Tracks analyte's ionization suppression/enhancementMay exhibit different ionization behavior
Precision & Accuracy High precision and accuracyLower precision and potential for significant bias
Regulatory Acceptance Preferred by regulatory agenciesMay require more extensive validation to demonstrate reliability

Experimental Protocols: A Closer Look at the Methodology

The following is a representative experimental protocol for the quantification of Vismodegib in human plasma using LC-MS/MS with a deuterated internal standard.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Aliquot: 0.1 mL of human plasma.

  • Internal Standard Spiking: Addition of this compound solution.

  • Extraction Plate: Strata-X-C 33u Polymeric Strong Cation SPE plate.

  • Washing: Sequential washing steps to remove interfering substances.

  • Elution: Elution of Vismodegib and this compound from the SPE plate.

  • Reconstitution: The eluate is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Vismodegib and this compound.

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the targeted biological pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma Sample Spike Spike with this compound Plasma->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elute Elution & Reconstitution SPE->Elute LC LC Separation Elute->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for Vismodegib bioanalysis.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits dissociation GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Translocates Target_Genes Target Gene Expression GLI_active->Target_Genes Activates Hedgehog Hedgehog Ligand Hedgehog->PTCH1 Binds Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of Vismodegib.[3]

References

Safety Operating Guide

Proper Disposal of Vismodegib-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Vismodegib-d4 in a laboratory setting, ensuring the safety of personnel and environmental protection.

This compound, a deuterated analog of the Hedgehog signaling pathway inhibitor Vismodegib, requires careful handling and disposal due to its potential hazards. As with its parent compound, this compound is suspected of damaging fertility or the unborn child.[1] Therefore, strict adherence to safety protocols is paramount to minimize exposure and prevent environmental contamination. This guide provides a step-by-step procedure for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This serves as the first line of defense against accidental exposure.

PPE CategorySpecific Recommendations
Hand Protection Wear impervious chemical-resistant gloves.
Eye/Face Protection Use safety glasses with side shields or goggles.
Skin and Body Protection Wear a lab coat or protective clothing.
Respiratory Protection In case of dust or aerosol formation, use a NIOSH-approved respirator.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or watercourses.[1][2]

  • Clean-up:

    • For minor spills, carefully clean up the material.[2]

    • Use an absorbent, inert material (e.g., sand, diatomite) to collect the spilled substance.[1]

    • Place the absorbed material into a clean, dry, and properly labeled container for disposal.[2]

    • Avoid generating dust during the clean-up process.[2]

Disposal Procedure

The disposal of this compound and any contaminated materials must be conducted in compliance with all applicable local, state, and federal regulations.

  • Waste Collection:

    • Collect all this compound waste, including unused product, contaminated lab supplies (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound."

  • Storage:

    • Store the sealed waste container in a designated, secure area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Do not dispose of this compound in the regular trash or pour it down the drain.[1]

Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound, a thorough decontamination process is essential.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., ethanol, acetone) to dissolve any residual compound. Collect the rinsate as hazardous waste.

  • Washing: Wash the glassware with a laboratory detergent and hot water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Vismodegib_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling & Spill Management cluster_disposal Disposal A Wear Appropriate PPE B This compound Use A->B C Spill Occurs B->C E Collect Waste in Labeled Container B->E Generate Waste D Contain and Clean Spill C->D D->E F Store in Designated Area E->F G Dispose via Certified Vendor F->G

This compound Disposal Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Handling Vismodegib-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Vismodegib-d4. Strict adherence to these procedures is mandatory to ensure personal safety and minimize environmental contamination.

Vismodegib is a potent hedgehog pathway inhibitor and is classified as a hazardous drug. The deuterated form, this compound, should be handled with the same precautions as the parent compound. It is suspected of damaging fertility or the unborn child.[1] Caregivers handling the medication are advised to wear gloves.[2]

Personal Protective Equipment (PPE)

The following table outlines the minimum personal protective equipment required for handling this compound. This is based on guidelines for handling hazardous drugs.[3][4][5][6][7]

PPE CategoryItemSpecifications
Gloves Double glovesChemotherapy-rated gloves (ASTM D6978). Change every 30 minutes or immediately if contaminated, punctured, or torn.[6]
Gown Disposable gownPermeability-resistant, solid front, long sleeves, and tight-fitting elastic or knit cuffs.[6]
Eye Protection Safety gogglesProvide a full seal around the eyes.[8]
Face Protection Face shieldTo be worn in conjunction with goggles, especially when there is a risk of splashes or spills.[5]
Respiratory Protection N95 respiratorRequired when handling the powder outside of a containment device or when there is a risk of aerosolization.[7]
Foot Protection Shoe coversTwo pairs of shoe covers should be worn when compounding hazardous drugs.[6]

Operational Plan for Handling this compound

This section details the step-by-step procedures for the safe handling of this compound from receipt to disposal.

Receiving and Unpacking
  • Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Before handling the package, at a minimum, don a lab coat and single-use chemotherapy-rated gloves.

  • Transport: Transport the unopened package to the designated hazardous drug handling area.

  • Unpacking: Unpack the container within a chemical fume hood or a Class II Biosafety Cabinet (BSC). Wear full PPE as detailed in the table above.

  • Verify and Store: Verify the contents against the shipping documents. Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.

Preparation and Handling
  • Designated Area: All handling of this compound powder must be performed in a designated area, such as a chemical fume hood or a Class II BSC, to prevent contamination of the general laboratory space.

  • Full PPE: Wear the full PPE ensemble as specified in the table above, including double gloves and respiratory protection.

  • Weighing: If weighing the powder, use a containment balance enclosure if available. If not, perform the weighing within the fume hood on a disposable liner.

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Do not open, cut, crush, or chew capsules.[2][9]

  • Labeling: Clearly label all containers with the chemical name, concentration, and hazard warnings.

Spill Management
  • Evacuate: In case of a spill, evacuate the immediate area and restrict access.

  • Alert: Notify the laboratory supervisor and safety officer immediately.

  • PPE: Don the appropriate PPE, including a respirator, before attempting to clean the spill.

  • Containment: For powder spills, gently cover with damp absorbent pads to avoid raising dust. For liquid spills, absorb with appropriate spill pads.

  • Cleaning: Clean the spill area with a deactivating agent (e.g., 10% bleach solution), followed by a thorough wash with soap and water.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Sharps: Needles, syringes, and other sharps should be placed in a puncture-resistant sharps container designated for chemotherapy waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), disposable labware, and cleaning materials should be placed in a designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow chemotherapy waste bag).

  • Liquid Waste: Unused solutions or liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Final Disposal: All hazardous waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.

Visual Workflow Guides

The following diagrams illustrate the key processes for handling this compound.

Handling_Workflow cluster_receiving Receiving cluster_handling Handling (in Containment) cluster_disposal Disposal Receive Receive Package Inspect Inspect for Damage Receive->Inspect Transport Transport to Designated Area Inspect->Transport Unpack Unpack Transport->Unpack Prepare Prepare Solutions Unpack->Prepare Store Store Stock Prepare->Store Segregate Segregate Waste Store->Segregate Package Package Waste Segregate->Package Dispose Dispose via HazWaste Program Package->Dispose Spill_Response Spill Spill Occurs Evacuate Evacuate & Restrict Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert DonPPE Don Full PPE (incl. Respirator) Alert->DonPPE Contain Contain Spill (Cover/Absorb) DonPPE->Contain Clean Clean with Deactivating Agent Contain->Clean Dispose Dispose of Cleanup Materials as Hazardous Waste Clean->Dispose

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。